Oxolane-2-carbonyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolane-2-carbonyl isothiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c8-6(7-4-10)5-2-1-3-9-5/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCQFPWQZPHZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156948-59-2 | |
| Record name | oxolane-2-carbonyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Oxolane-2-carbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of oxolane-2-carbonyl isothiocyanate, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of specific literature for this exact compound, this document outlines a robust and well-established synthetic methodology based on analogous acyl isothiocyanates. Furthermore, it details the expected characterization protocols and data interpretation.
Introduction
Isothiocyanates (R-N=C=S) are a class of reactive compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their utility also extends to synthetic chemistry, where the isothiocyanate group serves as a versatile handle for the construction of various heterocyclic systems and thiourea derivatives.[3] The incorporation of an oxolane (tetrahydrofuran) ring, a common motif in many natural products and pharmaceuticals, into an isothiocyanate scaffold presents an opportunity to generate novel chemical entities with potential therapeutic applications. This compound, therefore, is a target of significant interest for generating libraries of bioactive molecules.
This guide will focus on a practical and efficient method for the synthesis of this compound, followed by a detailed description of the analytical techniques required for its full characterization.
Synthesis of this compound
The synthesis of acyl isothiocyanates is most commonly achieved by the reaction of an acyl chloride with a thiocyanate salt. This method is generally high-yielding and avoids the use of highly toxic reagents like thiophosgene.[4][5]
Proposed Synthetic Pathway
The proposed synthesis of this compound proceeds via a two-step sequence starting from commercially available oxolane-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to the corresponding acyl chloride, which is then reacted in situ with a thiocyanate salt to yield the desired isothiocyanate.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Materials:
-
Oxolane-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Potassium thiocyanate (KSCN)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
Step 1: Synthesis of Oxolane-2-carbonyl chloride
-
To a solution of oxolane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude oxolane-2-carbonyl chloride is used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude oxolane-2-carbonyl chloride in anhydrous acetonitrile.
-
Add potassium thiocyanate (1.5 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by IR spectroscopy, looking for the appearance of the characteristic isothiocyanate peak around 2000-2100 cm⁻¹.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium chloride byproduct.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
Spectroscopic Analysis
| Technique | Expected Observations |
| FT-IR | A strong, sharp absorption band between 2000-2100 cm⁻¹ characteristic of the N=C=S asymmetric stretching vibration. A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. C-O-C stretching of the oxolane ring around 1050-1150 cm⁻¹. |
| ¹H NMR | Signals corresponding to the protons of the oxolane ring. The proton at the C2 position, adjacent to the carbonyl group, is expected to be the most downfield shifted multiplet. |
| ¹³C NMR | A signal in the range of 125-140 ppm for the carbon of the N=C=S group. A signal around 160-170 ppm for the carbonyl carbon. Signals corresponding to the four carbons of the oxolane ring. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of C₆H₇NO₂S (m/z = 157.02). |
Physicochemical Properties
| Property | Method | Expected Value |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₆H₇NO₂S |
| Molecular Weight | Mass Spectrometry | 157.19 g/mol |
| Appearance | Visual Inspection | Expected to be a colorless to pale yellow oil or low-melting solid. |
| Purity | HPLC or GC-MS | >95% after purification. |
Logical Workflow for Synthesis and Characterization
The overall process from starting material to a fully characterized product can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on reliable and well-documented chemical transformations. The outlined characterization plan will ensure the unambiguous identification and purity assessment of the final product. The availability of this compound will undoubtedly facilitate the exploration of new chemical space in the quest for novel therapeutic agents. Researchers and drug development professionals are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.
References
- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxolane-2-carbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for oxolane-2-carbonyl isothiocyanate is limited in publicly available literature. Therefore, this guide extrapolates its chemical properties and reactivity based on the well-established chemistry of analogous acyl isothiocyanates.
Core Chemical Properties
This compound is a bifunctional organic compound featuring a saturated five-membered oxolane (tetrahydrofuran) ring and a highly reactive acyl isothiocyanate moiety. The presence of the electron-withdrawing acyl group significantly influences the reactivity of the isothiocyanate functionality.[1]
Table 1: Predicted Chemical Properties of this compound
| Property | Predicted Value/Information | Basis for Prediction |
| CAS Number | 1156948-59-2 | Publicly available data. |
| Molecular Formula | C₆H₇NO₂S | Calculated from structure. |
| Molecular Weight | 157.19 g/mol | Calculated from structure. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid.[2] | General appearance of acyl isothiocyanates. |
| Boiling Point | Estimated to be in the range of 200-250 °C (with potential decomposition). | Extrapolated from similar structures. |
| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., acetone, acetonitrile, dichloromethane, THF).[1] | General solubility of acyl isothiocyanates. |
| Stability | Likely sensitive to moisture and heat; should be stored under anhydrous conditions at low temperatures.[3] | General stability of acyl isothiocyanates. |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for preparing acyl isothiocyanates. A common and effective route involves the reaction of an acyl chloride with a thiocyanate salt.[1]
References
Spectroscopic Analysis of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of oxolane-2-carbonyl isothiocyanate. Due to the limited availability of experimental data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous chemical structures and established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Detailed experimental protocols for the synthesis and subsequent spectroscopic analysis are also provided to guide researchers in their own investigations of this molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a reactive chemical intermediate of interest in organic synthesis and medicinal chemistry. The presence of both a reactive isothiocyanate group and a carbonyl moiety attached to a tetrahydrofuran (oxolane) ring suggests its potential as a versatile building block for the synthesis of various heterocyclic compounds and as a scaffold in drug discovery. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and for monitoring its reactions. This guide provides a predictive analysis of its NMR, IR, and MS spectra, along with detailed methodologies for its synthesis and spectroscopic characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 4.6 - 4.8 | Triplet (t) | ~7-8 |
| H3, H3' | 2.1 - 2.3 | Multiplet (m) | - |
| H4, H4' | 1.9 - 2.1 | Multiplet (m) | - |
| H5, H5' | 3.9 - 4.1 | Multiplet (m) | - |
Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| C1 (C=O) | 165 - 170 | Carbonyl carbon, expected to be a sharp singlet. |
| C2 | 75 - 80 | Carbon adjacent to the ring oxygen and the carbonyl group, expected to be deshielded. |
| C3 | 28 - 32 | Methylene carbon. |
| C4 | 24 - 28 | Methylene carbon. |
| C5 | 68 - 72 | Methylene carbon adjacent to the ring oxygen. |
| C6 (-NCS) | 130 - 140 | Isothiocyanate carbon. The signal is often very broad or not observed ("near-silence") due to quadrupolar relaxation of the ¹⁴N nucleus and conformational flexibility[1]. |
Note: Predictions are for a standard deuterated chloroform (CDCl₃) solvent. Chemical shifts are referenced to TMS at 0 ppm.
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Isothiocyanate (-N=C=S) | 2000 - 2100 | Strong, Broad | Characteristic asymmetric stretching vibration of the isothiocyanate group. The broadness can sometimes resolve into multiple maxima[2]. |
| Carbonyl (C=O) | 1720 - 1740 | Strong | Stretching vibration of the acyl carbonyl group. |
| C-O-C Stretch (ether) | 1050 - 1150 | Strong | Asymmetric stretching vibration of the oxolane ring ether linkage. |
| C-H Stretch (alkane) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the oxolane ring. |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Fragments for this compound
| m/z Ratio | Proposed Fragment Ion | Notes |
| 157 | [C₆H₇NO₂S]⁺ | Molecular ion (M⁺). |
| 129 | [M - CO]⁺ | Loss of a carbonyl group. |
| 99 | [M - NCS]⁺ | Loss of the isothiocyanate group. |
| 85 | [Oxolane-2-carbonyl]⁺ | Fragment corresponding to the oxolane-2-carbonyl cation. |
| 72 | [CH₂NCS]⁺ | A common fragment for many alkyl isothiocyanates, though may be less prominent in this structure due to the acyl group. |
| 71 | [Oxolane]⁺ | Loss of the carbonyl isothiocyanate group. |
| 58 | [NCS]⁺ | Isothiocyanate radical cation. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Acyl isothiocyanates are commonly prepared by the reaction of an acyl chloride with a thiocyanate salt.
Reaction Scheme:
Oxolane-2-carbonyl chloride + KSCN → this compound + KCl
Materials:
-
Oxolane-2-carbonyl chloride (1 eq.)
-
Potassium thiocyanate (KSCN), dried (1.5 eq.)
-
Anhydrous acetone or acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
To the flask, add dried potassium thiocyanate and anhydrous acetone.
-
Stir the suspension and add oxolane-2-carbonyl chloride dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR analysis (disappearance of the acyl chloride C=O stretch and appearance of the -NCS stretch).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium chloride and any unreacted potassium thiocyanate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
NMR Spectroscopic Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a proton NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum. Be aware that the isothiocyanate carbon may be difficult to observe.
IR Spectroscopic Analysis
Instrumentation:
-
Fourier-transform infrared (FTIR) spectrometer
Sample Preparation:
-
Neat Liquid: Place a drop of the purified liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.
Data Acquisition:
-
Record a background spectrum of the empty spectrometer (or the solvent and cell).
-
Record the spectrum of the sample over the range of 4000-400 cm⁻¹.
Mass Spectrometric Analysis
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI)
Sample Preparation:
-
Direct Infusion (EI or ESI): Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and introduce it directly into the ion source.
-
GC-MS (for EI): If the compound is sufficiently volatile and thermally stable, it can be analyzed by gas chromatography-mass spectrometry. Dissolve the sample in a suitable solvent and inject it into the GC-MS system.
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizations
The following diagrams illustrate the proposed synthesis and analysis workflows.
Caption: Synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis.
References
Stability and Degradation Pathways of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolane-2-carbonyl isothiocyanate is a reactive chemical entity with potential applications in organic synthesis and drug development. As an acyl isothiocyanate, its electrophilic nature governs its stability and reactivity profile. This technical guide provides an in-depth analysis of the anticipated stability and degradation pathways of this compound based on established principles of isothiocyanate chemistry. Due to a lack of specific literature on this particular compound, this guide extrapolates from data on analogous acyl isothiocyanates to predict its behavior under various conditions. The primary degradation pathways are expected to be hydrolysis and reactions with nucleophiles. Detailed experimental protocols for assessing stability are also presented, alongside visual representations of the core chemical transformations and experimental workflows to guide researchers in their investigations.
Introduction
Isothiocyanates (-N=C=S) are a class of highly reactive compounds utilized as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, some of which exhibit significant biological activity.[1][2][3] Acyl isothiocyanates, which feature a carbonyl group adjacent to the isothiocyanate moiety, are particularly reactive due to the electron-withdrawing nature of the acyl group, which enhances the electrophilicity of the isothiocyanate carbon.[4]
This compound, the subject of this guide, incorporates a saturated tetrahydrofuran (oxolane) ring. This structural feature is expected to influence its reactivity and stability compared to aromatic analogues like 2-furoyl isothiocyanate. This document aims to provide a comprehensive overview of the expected stability and degradation pathways of this compound to aid researchers in its handling, storage, and application.
Predicted Stability Profile
The stability of this compound is predicted to be influenced by several factors, summarized in the table below. The primary route of degradation is expected to be through nucleophilic attack on the highly electrophilic carbon of the isothiocyanate group.
| Factor | Predicted Effect on Stability | Rationale |
| Moisture/Water | Low Stability | Highly susceptible to hydrolysis, leading to the formation of the corresponding carbamic acid, which is unstable and decomposes.[5][6] |
| pH | pH-dependent | Hydrolysis is expected to be accelerated under both acidic and basic conditions.[7] |
| Temperature | Low Stability at Elevated Temperatures | Thermal decomposition is a known degradation pathway for isothiocyanates, potentially leading to the formation of various products.[8][9][10] |
| Nucleophiles | Low Stability | Reacts readily with a wide range of nucleophiles, including amines, alcohols, and thiols, to form thioureas, thiocarbamates, and dithiocarbamates, respectively.[1][4][11] |
| Light | Moderate Stability | While some isothiocyanates can undergo photochemical rearrangement, thermal pathways are generally more significant for acyl isothiocyanates.[12] |
Predicted Degradation Pathways
The degradation of this compound is anticipated to proceed primarily through hydrolysis and reactions with other nucleophiles.
Hydrolysis
In the presence of water, this compound is expected to undergo hydrolysis to form an unstable N-(oxolane-2-carbonyl)carbamic acid. This intermediate would readily decompose to yield oxolane-2-carboxamide and carbon oxysulfide, or further to oxolane-2-carboxylic acid and thiocyanate. A proposed mechanism involves the nucleophilic attack of water on the isothiocyanate carbon.[5]
Caption: Proposed hydrolysis pathway of this compound.
Reaction with Nucleophiles
Acyl isothiocyanates are highly reactive towards a variety of nucleophiles.[4] This reactivity is a key consideration for both its degradation and its synthetic utility. For instance, reaction with a primary amine would yield a substituted thiourea.
Caption: General reaction with a primary amine nucleophile.
Experimental Protocols for Stability and Degradation Analysis
The following protocols are proposed for investigating the stability and degradation of this compound.
Materials and Reagents
-
This compound (synthesis may be required from oxolane-2-carbonyl chloride and a thiocyanate salt)[2][13]
-
HPLC-grade solvents (acetonitrile, water, methanol)
-
Buffers of various pH (e.g., phosphate, acetate, borate)
-
High-purity water
-
Analytical standards of potential degradation products (if available)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
-
Temperature-controlled incubator or water bath
-
pH meter
-
Vortex mixer
-
Analytical balance
Experimental Workflow for Stability Testing
The general workflow for assessing the stability of this compound is depicted below.
Caption: General experimental workflow for stability analysis.
HPLC Method for Analysis
A reverse-phase HPLC method would be suitable for monitoring the degradation of this compound and the formation of more polar degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient would start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the parent compound and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS for identification of unknowns.
Summary and Recommendations
This compound is predicted to be a reactive molecule with limited stability, particularly in the presence of nucleophiles such as water. Its handling and storage should be conducted under anhydrous conditions, and its use in reactions should account for its high reactivity. For drug development professionals, this inherent reactivity could be harnessed for covalent modification of biological targets, but also presents a challenge for formulation and stability.
It is strongly recommended that experimental studies, following the protocols outlined in this guide, be conducted to confirm the stability profile and definitively identify the degradation products of this compound. This will provide a solid foundation for its effective use in research and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchwithrutgers.com [researchwithrutgers.com]
- 10. researchwithrutgers.com [researchwithrutgers.com]
- 11. researchgate.net [researchgate.net]
- 12. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 13. 2-Furoyl isothiocyanate | 80440-95-5 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to the Quantum Chemical Analysis of Oxolane-2-carbonyl Isothiocyanate
Introduction
Oxolane-2-carbonyl isothiocyanate, a derivative of the versatile oxolane (tetrahydrofuran) ring system, presents a molecule of significant interest for researchers in medicinal chemistry and materials science. The presence of the reactive isothiocyanate group attached to a carbonyl function on a saturated heterocyclic scaffold suggests potential applications in organic synthesis and as a pharmacophore. Due to the limited availability of experimental and computational data on this specific molecule, this technical guide provides a comprehensive, forward-looking framework for its synthesis, characterization, and in-depth computational analysis. This document serves as a roadmap for researchers, scientists, and drug development professionals aiming to explore the properties and potential of this compound through an integrated experimental and theoretical approach.
Experimental Protocols
A robust computational model relies on experimental data for validation. The following sections outline a plausible synthetic route and the necessary spectroscopic characterization methods.
Synthesis of this compound
The synthesis of acyl isothiocyanates is commonly achieved by the reaction of a corresponding acyl chloride with a thiocyanate salt.[1][2] A detailed protocol for the preparation of this compound is proposed as follows:
-
Precursor Preparation: The starting material, oxolane-2-carbonyl chloride (also known as tetrahydrofuran-2-carbonyl chloride), is commercially available.[3][4][5][6] Ensure it is handled under anhydrous conditions due to its sensitivity to moisture.
-
Reagent Preparation: Potassium thiocyanate (KSCN) should be thoroughly dried before use, for example, by melting under vacuum, to prevent hydrolysis of the acyl chloride.[1]
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution:
-
A solution of dried potassium thiocyanate (1.1 equivalents) in a dry aprotic solvent (e.g., acetone or acetonitrile) is added to the flask.
-
Oxolane-2-carbonyl chloride (1.0 equivalent), dissolved in the same dry solvent, is added dropwise from the dropping funnel to the stirring suspension of KSCN at room temperature.
-
The reaction of acyl chlorides with thiocyanate salts typically proceeds to form the more stable isothiocyanate isomer.[2]
-
After the addition is complete, the reaction mixture is gently refluxed for 1-2 hours to ensure complete conversion. The progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots for IR spectroscopy to observe the disappearance of the acyl chloride carbonyl peak and the appearance of the strong, characteristic isothiocyanate absorption.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated potassium chloride is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Spectroscopic Characterization
The synthesized compound should be characterized using standard spectroscopic methods to confirm its structure. The expected data are summarized below.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Notes |
| FTIR | N=C=S (Isothiocyanate) | ~2100-2000 cm⁻¹ (strong, broad) | The most characteristic peak for an isothiocyanate.[7] |
| C=O (Carbonyl) | ~1720-1700 cm⁻¹ (strong) | Typical for an acyl isothiocyanate. | |
| C-O-C (Ether) | ~1150-1050 cm⁻¹ (strong) | Characteristic of the oxolane ring.[8] | |
| ¹H NMR | H at C2 (α to C=O) | ~4.5-4.8 ppm | Deshielded by both the carbonyl group and the ring oxygen. |
| H at C5 (α to O) | ~3.8-4.2 ppm | Protons adjacent to the ether oxygen. | |
| H at C3, C4 | ~1.9-2.3 ppm | Methylene protons of the oxolane ring. | |
| ¹³C NMR | N=C=S (Isothiocyanate) | ~130-150 ppm | This signal can be broad and difficult to observe due to the quadrupolar relaxation of the ¹⁴N nucleus.[9] |
| C=O (Carbonyl) | ~165-175 ppm | Typical range for an acyl carbonyl carbon. | |
| C2 (α to C=O) | ~75-85 ppm | ||
| C5 (α to O) | ~65-75 ppm | ||
| C3, C4 | ~25-35 ppm |
Quantum Chemical Calculation Methodology
This section details a robust computational workflow for investigating the structural, electronic, and spectroscopic properties of this compound.[10][11][12][13]
Step 1: Initial Structure and Conformational Analysis
The first step involves generating a 3D structure of the molecule. Due to the flexibility of the oxolane ring and the rotation around the C-C and C-N bonds, the molecule can exist in multiple conformations. A thorough conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) is crucial to identify the lowest-energy conformers. The most stable conformers should then be used as starting points for higher-level calculations.
Step 2: Geometry Optimization
The geometry of the most stable conformer(s) must be optimized using a more accurate quantum mechanical method. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost.
-
Recommended Functional: B3LYP is a widely used hybrid functional that often provides reliable geometries for organic molecules. More modern functionals like ωB97X-D or M06-2X can also be employed, which include empirical dispersion corrections important for non-covalent interactions.
-
Recommended Basis Set: A Pople-style basis set such as 6-311+G(d,p) is recommended. This set includes diffuse functions (+) for accurately describing lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution.
Step 3: Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Confirmation of a Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of IR Spectrum: The calculated vibrational frequencies and their intensities can be used to predict the infrared spectrum. These theoretical frequencies are often systematically overestimated and may be scaled by an empirical factor (e.g., ~0.96 for B3LYP) for better comparison with experimental data.
Step 4: Electronic Structure and Reactivity Descriptors
With the optimized geometry, a wealth of information about the molecule's electronic structure and reactivity can be obtained.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) sites. This is invaluable for predicting sites of reaction.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution (Mulliken or NBO charges), hybridization, and donor-acceptor interactions within the molecule.
Step 5: Prediction of NMR Spectra
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR isotropic shielding constants. These values can be converted to chemical shifts by referencing them against the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) at the same level of theory.
Presentation of Predicted Data
The following tables summarize the proposed calculations and the type of quantitative data that would be generated.
Table 1: Proposed Quantum Chemical Calculation Parameters
| Calculation Type | Method/Functional | Basis Set | Purpose |
| Geometry Optimization | DFT / B3LYP | 6-311+G(d,p) | Obtain the lowest energy molecular structure. |
| Frequency Analysis | DFT / B3LYP | 6-311+G(d,p) | Confirm energy minimum, predict IR spectrum. |
| Electronic Properties | DFT / B3LYP | 6-311+G(d,p) | Calculate HOMO/LUMO energies, MEP, NBO charges. |
| NMR Prediction | DFT / GIAO-B3LYP | 6-311+G(d,p) | Predict ¹H and ¹³C chemical shifts. |
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric Stretch | N=C=S | ~2080 | Strong |
| Symmetric Stretch | C=O | ~1710 | Strong |
| Asymmetric Stretch | C-O-C | ~1100 | Strong |
| C-H Stretches | Aliphatic CH₂ | ~2980-2850 | Medium-Strong |
Note: Values are estimates prior to calculation and scaling.
Table 3: Predicted Electronic Properties
| Property | Predicted Value (Example) | Significance |
| HOMO Energy | -7.0 eV | Electron-donating ability; site of oxidation. |
| LUMO Energy | -1.5 eV | Electron-accepting ability; site of reduction. |
| HOMO-LUMO Gap | 5.5 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | ~3.5 D | Measure of overall molecular polarity. |
This technical guide outlines a systematic and integrated approach for the comprehensive study of this compound. By combining a plausible synthetic protocol with a detailed roadmap for state-of-the-art quantum chemical calculations, this document provides the necessary framework for researchers to elucidate the molecule's fundamental properties. The data generated from such studies—including optimized geometry, vibrational signatures, electronic characteristics, and predicted NMR spectra—will be invaluable for understanding its reactivity, stability, and potential for application in drug design and materials science, thereby filling a critical knowledge gap in the chemical literature.
References
- 1. Potassium thiocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydrofuranyl-2-carbonyl Chloride-52449-98-6 [ganeshremedies.com]
- 4. 52449-98-6|Oxolane-2-carbonyl chloride| Ambeed [ambeed.com]
- 5. Oxolane-2-carbonyl chloride | 52449-98-6 [sigmaaldrich.com]
- 6. Buy Oxolane-2-carbonyl chloride | 52449-98-6 [smolecule.com]
- 7. Vibrational analyses of carbonyl isocyanates and isothiocyanates [dspace.library.uvic.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
Solubility Profile of Oxolane-2-carbonyl Isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of oxolane-2-carbonyl isothiocyanate. In the absence of specific published quantitative data for this compound, this document outlines the predicted solubility in common organic solvents based on its structural attributes and the general principles of isothiocyanate solubility. Furthermore, it details standardized experimental protocols for the precise determination of its solubility, ensuring reproducible and accurate measurements. This guide is intended to be an essential resource for researchers and professionals engaged in the synthesis, formulation, and application of this and structurally related compounds.
Predicted Solubility of this compound
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses both polar and non-polar characteristics, which will dictate its solubility in various organic solvents.
The structure of this compound includes:
-
An oxolane (tetrahydrofuran) ring : This cyclic ether moiety is moderately polar and can act as a hydrogen bond acceptor.[2] Tetrahydrofuran itself is miscible with water and a wide range of organic solvents.[3][4]
-
A carbonyl group : This is a polar functional group that can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
An isothiocyanate group (-N=C=S) : This group contributes to the molecule's reactivity and has some polar character.[5]
Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polarity of these solvents aligns well with the polar functionalities of the solute, facilitating strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate dissolution, though the non-polar aspects of the solute may limit miscibility compared to polar aprotic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The presence of the polar carbonyl, ether, and isothiocyanate groups will likely limit solubility in highly non-polar solvents. Some solubility may be observed due to the hydrocarbon backbone of the oxolane ring. |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds. |
It is important to note that these are predictions. For precise quantitative data, experimental determination is necessary.
Experimental Protocols for Solubility Determination
Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method may depend on the required accuracy, the amount of substance available, and the equipment at hand.
Gravimetric Method
This is a classic and straightforward method for determining solubility.[6][7]
Principle: A saturated solution is prepared, and a known volume of the supernatant is evaporated to dryness. The weight of the remaining solute is then used to calculate the solubility.
Detailed Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath is recommended.[8]
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) can be employed for this purpose.
-
-
Solvent Evaporation:
-
Transfer the known volume of the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a small beaker).
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
-
Quantification:
-
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
-
Weigh the container with the dried solute.
-
The difference between the final and initial weight of the container gives the mass of the dissolved solute.
-
-
Calculation:
-
Solubility (g/L) = (Mass of solute in g) / (Volume of supernatant in L)
-
The following diagram illustrates the workflow for the gravimetric determination of solubility.
UV/Visible Spectroscopy Method
This method is suitable if this compound has a chromophore that absorbs in the UV/Visible range. It is generally faster than the gravimetric method and requires less material.[9][10][11]
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
Detailed Protocol:
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using a UV/Vis spectrophotometer to find the wavelength at which the absorbance is highest.
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Prepare a Saturated Solution:
-
Follow step 1 of the gravimetric method.
-
-
Sample Preparation and Measurement:
-
Withdraw a small, known volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Solubility (g/L) = Concentration of saturated solution (g/L)
-
The logical relationship for determining solubility using UV/Vis spectroscopy is depicted below.
Conclusion
References
- 1. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Tetrahydrofuran (THF) [commonorganicchemistry.com]
- 5. Isothiocyanate - Wikipedia [en.wikipedia.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. measurlabs.com [measurlabs.com]
- 11. longdom.org [longdom.org]
A Comprehensive Technical Guide to the Safe Handling and Storage of Oxolane-2-carbonyl Isothiocyanate
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific Safety Data Sheet (SDS) for oxolane-2-carbonyl isothiocyanate was publicly available at the time of this writing. The following guidelines are based on the known hazards of structurally similar compounds, including other acyl isothiocyanates and chemicals containing an oxolane (tetrahydrofuran) moiety. Users must conduct a thorough risk assessment before handling this compound.
Introduction
This compound is a reactive chemical intermediate of interest in organic synthesis and drug discovery. Its structure combines the reactive isothiocyanate group with an oxolane (tetrahydrofuran) ring, suggesting its utility in constructing complex heterocyclic scaffolds. However, the inherent reactivity of the acyl isothiocyanate functional group necessitates stringent safety protocols to mitigate potential hazards. This guide provides an in-depth overview of the safety, handling, and storage guidelines for this compound, based on data from analogous compounds.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are associated with its acute toxicity, corrosivity, and high reactivity, particularly with water.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[2]
-
EUH014: Reacts violently with water.[1]
-
EUH029: Contact with water liberates toxic gas.[1]
Hazard Pictograms:
Hazard Statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1]
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P260: Do not breathe vapours.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
P310: Immediately call a POISON CENTER or doctor/physician.[3]
Quantitative Data Summary
The following table summarizes key quantitative data extrapolated from similar isothiocyanate compounds. These values should be considered estimates and handled with appropriate caution.
| Property | Value | Source Analogue(s) |
| Physical State | Liquid | Furan-2-carbonyl isothiocyanate[4] |
| Appearance | Light yellow (anticipated) | 2-(Ethoxycarbonyl)phenyl isothiocyanate[3] |
| Odor | Irritating | 2-(Ethoxycarbonyl)phenyl isothiocyanate[3] |
| Boiling Point | 130 - 132 °C (at 760 mmHg) | Ethyl isothiocyanatoformate |
| Melting Point | -6 °C | Ethyl isothiocyanatoformate |
| Density | 0.995 g/cm³ (at 25 °C) | Ethyl isothiocyanatoformate |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is paramount to prevent exposure and adverse reactions.
Engineering Controls:
-
All handling must be conducted in a certified chemical fume hood with sufficient ventilation.[1]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., butyl rubber, Viton®). Nitrile gloves may offer limited protection and should be changed immediately upon contamination.
-
Clothing: A flame-retardant lab coat and additional chemical-resistant apron are required.[1] All skin must be covered.
-
-
Respiratory Protection: If there is a risk of inhalation, a full-face respirator with an appropriate cartridge for organic vapors and acid gases should be used.
General Handling Practices:
-
Avoid direct contact with the substance.[1]
-
Do not handle in a confined space.[1]
-
Avoid the formation or spread of mists in the air.[1]
-
Use non-sparking tools and explosion-proof equipment if the compound is determined to be flammable.[2][5]
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands and face thoroughly after handling.[3]
Storage Guidelines
Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][3]
-
Inert Atmosphere: This compound is moisture-sensitive and should be stored under an inert atmosphere, such as argon or nitrogen.[1][5]
-
Container: Keep the container tightly closed and store it in its original packaging.[1][3]
-
Incompatibilities: Keep away from:
Experimental Protocol: Quenching of a Reaction Containing this compound
This protocol outlines a general procedure for safely quenching a reaction mixture containing residual this compound.
Materials:
-
Reaction mixture containing this compound.
-
Anhydrous, non-protic solvent (e.g., THF, Dichloromethane).
-
Quenching agent: A nucleophilic amine (e.g., a secondary amine like diethylamine or morpholine) or an alcohol (e.g., isopropanol) to react with the excess isothiocyanate.
-
Saturated aqueous sodium bicarbonate solution.
-
Appropriate PPE.
Procedure:
-
Ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath to control the exotherm of the quench.
-
Slowly add the quenching agent (e.g., diethylamine) dropwise to the cooled reaction mixture with vigorous stirring. The isothiocyanate will react with the amine to form a thiourea derivative.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure all the isothiocyanate has reacted.
-
Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts. Be aware of potential gas evolution.
-
Allow the mixture to warm to room temperature.
-
The quenched reaction mixture can now be worked up using standard extraction procedures.
Reactivity Profile
Acyl isothiocyanates are highly reactive electrophiles. The presence of the electron-withdrawing carbonyl group enhances the electrophilicity of the isothiocyanate carbon.[6][7]
-
Nucleophilic Attack: They readily react with nucleophiles such as amines, alcohols, and thiols.
-
Cyclization Reactions: The bifunctional nature of acyl isothiocyanates allows them to participate in various cyclization reactions to form a wide range of heterocyclic compounds.[6][7]
-
Reaction with Water: As previously mentioned, they react violently with water, which can liberate toxic gases. This reaction is a primary safety concern.[1]
Visualizations
Caption: Logical workflow for safe handling and emergency response.
Caption: Key reactions of the isothiocyanate functional group.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. furan-2-carbonyl isothiocyanate | 26172-44-1 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Acyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
Acyl isothiocyanates are a class of reactive organic compounds that serve as versatile building blocks in the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, many of which exhibit significant biological activity. Their unique reactivity, stemming from the presence of both an acyl group and an isothiocyanate moiety, makes them valuable intermediates in medicinal chemistry and drug development. This technical guide provides an in-depth review of the most common and effective methods for the synthesis of acyl isothiocyanates, complete with detailed experimental protocols, quantitative data for comparative analysis, and graphical representations of reaction mechanisms and workflows.
Core Synthetic Methodologies
The synthesis of acyl isothiocyanates is predominantly achieved through two primary routes: the reaction of acyl chlorides with thiocyanate salts and the more recent one-pot synthesis from carboxylic acids. Each method offers distinct advantages and is suited to different starting materials and experimental constraints.
Synthesis from Acyl Chlorides and Thiocyanate Salts
The reaction of an acyl chloride with a metal thiocyanate is a well-established and widely utilized method for the preparation of acyl isothiocyanates.[1] This nucleophilic substitution reaction is typically carried out using potassium thiocyanate or ammonium thiocyanate in an anhydrous solvent.[1][2]
Caption: General reaction for acyl isothiocyanate synthesis from acyl chlorides.
A representative procedure for the synthesis of benzoyl isothiocyanate from benzoyl chloride and ammonium thiocyanate is as follows:
-
In a reaction vessel, dissolve 160 g (2 moles) of ammonium thiocyanate in 1000 ml of dry acetone.[2]
-
With vigorous stirring, add 280 g (2 moles) of benzoyl chloride to the solution over approximately 1 hour.[2] The reaction is exothermic, and a white precipitate of ammonium chloride will form.[2]
-
After the addition is complete, reflux the mixture for a short period.[2]
-
Cool the mixture, and filter the precipitate by suction, washing it with 200 ml of acetone.[2]
-
The resulting orange-red solution of benzoyl isothiocyanate is typically used immediately for subsequent reactions.[2]
The yields of acyl isothiocyanates from acyl chlorides are generally good, though they can be influenced by the nature of the acyl chloride and the reaction conditions.
| Acyl Chloride | Thiocyanate Salt | Solvent | Conditions | Yield (%) | Reference |
| Benzoyl chloride | KSCN | Dichloromethane/Acetone | 20°C, 2 h, PEG-400 catalyst | 95 | [3] |
| Benzoyl chloride | NH₄SCN | Dry Acetone | Reflux | Not specified | [2] |
| m-Nitrobenzoyl chloride | NH₄SCN | Dry Acetone | Analogous to benzoyl chloride | Not specified | [2] |
One-Pot Synthesis from Carboxylic Acids
A more recent and efficient method for the synthesis of acyl isothiocyanates involves a one-pot reaction from carboxylic acids using trichloroisocyanuric acid (TCCA) and triphenylphosphine (TPP).[3] This approach avoids the need to pre-form the often moisture-sensitive acyl chlorides.
The reaction proceeds through the initial formation of a phosphonium salt from TPP and TCCA, which then activates the carboxylic acid. Subsequent reaction with potassium thiocyanate yields the acyl isothiocyanate.
Caption: Mechanism of acyl isothiocyanate synthesis from carboxylic acids.
The following is a general procedure for the one-pot synthesis of acyl isothiocyanates from carboxylic acids:
-
To a mixture of triphenylphosphine (1 mmol), trichloroisocyanuric acid (0.3 mmol), and potassium thiocyanate (2 mmol) in toluene (5 mL), add the carboxylic acid (0.8 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture.
-
Wash the filtrate with a saturated solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This method provides high yields for a variety of aromatic and aliphatic carboxylic acids.
| Carboxylic Acid | Time (min) | Yield (%) |
| Benzoic acid | 40 | 95 |
| 4-Nitrobenzoic acid | 15 | 92 |
| 3-Nitrobenzoic acid | 20 | 90 |
| 4-Chlorobenzoic acid | 25 | 93 |
| 4-Bromobenzoic acid | 25 | 94 |
| 3-Chlorobenzoic acid | 30 | 91 |
| 3-Bromobenzoic acid | 30 | 92 |
| 4-Methylbenzoic acid | 60 | 88 |
| 4-Methoxybenzoic acid | 70 | 85 |
| 2-Naphthoic acid | 45 | 90 |
| Phenylacetic acid | 45 | 87 |
| Phenoxyacetic acid | 50 | 86 |
| Cinnamic acid | 40 | 92 |
| Acetic acid | 60 | 80 |
| Propionic acid | 60 | 82 |
| Butyric acid | 65 | 83 |
| Valeric acid | 65 | 84 |
| Hexanoic acid | 70 | 85 |
| Palmitic acid | 90 | 82 |
| Stearic acid | 90 | 80 |
| 2,4-Dichlorophenoxyacetic acid | 35 | 91 |
Table adapted from Entezari, N. et al., Croat. Chem. Acta 2014, 87 (3), 201–206.[3]
Experimental Workflow Visualization
The general workflow for the synthesis and purification of acyl isothiocyanates can be visualized to provide a clear overview of the experimental process.
Caption: General experimental workflow for acyl isothiocyanate synthesis.
Conclusion
The synthesis of acyl isothiocyanates is a cornerstone for the development of various heterocyclic compounds of medicinal interest. The traditional method employing acyl chlorides and thiocyanate salts remains a robust and widely practiced technique. However, the one-pot synthesis from carboxylic acids offers a milder, more efficient, and often higher-yielding alternative, particularly for sensitive substrates. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific properties of the target acyl isothiocyanate. This guide provides the necessary technical details to enable researchers to select and implement the most suitable method for their synthetic endeavors.
References
Methodological & Application
Application Notes: Chiral Derivatization of Primary Amines using Oxolane-2-carbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity is a critical aspect of pharmaceutical and biological research, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. Chiral derivatization is a powerful technique for the enantiomeric resolution of chiral compounds, such as primary amines, by converting the enantiomers into diastereomers. These diastereomeric derivatives can then be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
This application note details the use of a novel chiral derivatizing agent, (S)-oxolane-2-carbonyl isothiocyanate, for the analysis of primary amines. The reaction of this reagent with a racemic primary amine yields a pair of stable diastereomeric thioureas, which can be readily separated and quantified.
Principle of the Reaction
(S)-oxolane-2-carbonyl isothiocyanate is a chiral electrophile that reacts readily with the nucleophilic primary amino group. The isothiocyanate moiety is highly reactive towards primary amines, leading to the formation of a stable thiourea linkage. When a racemic amine reacts with an enantiomerically pure chiral derivatizing agent like (S)-oxolane-2-carbonyl isothiocyanate, a mixture of diastereomers is formed. These diastereomers possess different physical and chemical properties, allowing for their separation by achiral chromatographic methods. The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original amine.
The reaction proceeds under mild conditions and typically goes to completion, ensuring accurate quantification. The resulting thiourea derivatives often exhibit enhanced UV absorbance or fluorescence, facilitating their detection.
Experimental Protocols
Materials and Reagents
-
(S)-oxolane-2-carbonyl isothiocyanate (CDA)
-
Racemic primary amine (analyte)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (optional, to scavenge any liberated acid)
-
Quenching reagent (e.g., a secondary amine like diethylamine or an amino acid)
-
HPLC grade solvents for analysis (e.g., acetonitrile, water, methanol)
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Derivatization Protocol
-
Preparation of Analyte Solution: Accurately weigh a known amount of the racemic primary amine and dissolve it in the chosen anhydrous aprotic solvent to a final concentration of approximately 1 mg/mL.
-
Preparation of CDA Solution: Prepare a solution of (S)-oxolane-2-carbonyl isothiocyanate in the same solvent at a concentration of 1.2 to 1.5 molar equivalents relative to the analyte.
-
Reaction: In a clean, dry vial, mix the analyte solution with the CDA solution. If the primary amine is in the form of a salt, add 2-3 equivalents of a tertiary amine base to liberate the free amine.
-
Incubation: Cap the vial tightly and incubate the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a specified time (typically 30-60 minutes). The optimal reaction time and temperature should be determined experimentally.
-
Quenching: After the reaction is complete, add a small amount of a quenching reagent to consume any excess CDA.
-
Sample Preparation for HPLC: The reaction mixture can be directly injected into the HPLC system or subjected to a cleanup procedure, such as SPE, to remove any interfering substances.
Data Presentation
The following table summarizes representative quantitative data for the chiral derivatization of a primary amine with an acyl isothiocyanate. Please note that these are typical values and may require optimization for specific applications.
| Parameter | Value |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | 40 °C |
| Reaction Time | 45 minutes |
| Molar Ratio (CDA:Amine) | 1.3 : 1 |
| HPLC Conditions | |
| Column | C18 Reverse Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Results | |
| Retention Time (Diastereomer 1) | 12.5 min |
| Retention Time (Diastereomer 2) | 14.2 min |
| Resolution (Rs) | > 1.5 |
| Limit of Detection (LOD) | Dependent on analyte and detector |
| Limit of Quantification (LOQ) | Dependent on analyte and detector |
Visualizations
Reaction Mechanism
The following diagram illustrates the nucleophilic addition of a primary amine to the electrophilic carbon of the isothiocyanate group of (S)-oxolane-2-carbonyl isothiocyanate, forming a stable thiourea derivative.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the chiral derivatization and analysis of a primary amine using (S)-oxolane-2-carbonyl isothiocyanate.
Conclusion
The use of (S)-oxolane-2-carbonyl isothiocyanate as a chiral derivatizing agent provides a reliable and efficient method for the enantiomeric separation of primary amines. The mild reaction conditions, formation of stable diastereomeric thioureas, and good chromatographic resolution make this a valuable tool for quality control in drug development and for stereochemical analysis in various scientific disciplines. Researchers are encouraged to optimize the presented protocols for their specific analytes and analytical instrumentation to achieve the best results.
Application Note: Enantiomeric Separation of Chiral Amines using Oxolane-2-carbonyl Isothiocyanate as a Pre-column Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a powerful technique for enantiomeric separation. One effective strategy, known as the indirect method, involves the derivatization of the enantiomeric analyte with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[2]
This application note describes a proposed HPLC method for the enantiomeric separation of chiral primary and secondary amines following pre-column derivatization with (S)-oxolane-2-carbonyl isothiocyanate. This chiral isothiocyanate serves as an efficient CDA, reacting with amines to form stable thiourea diastereomers that are readily separable by reversed-phase HPLC.
Principle of the Method
The fundamental principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers through a chemical reaction with an enantiomerically pure chiral derivatizing agent. In this case, the chiral amine analyte reacts with (S)-oxolane-2-carbonyl isothiocyanate. The isothiocyanate group (-N=C=S) is highly reactive towards the nucleophilic amino group, leading to the formation of a covalent thiourea linkage.
Since the derivatizing agent is chiral, the reaction with the (R)- and (S)-enantiomers of the amine will produce two different diastereomers, (R,S) and (S,S), respectively. These diastereomers possess distinct three-dimensional structures and, consequently, different physical and chemical properties. This difference in properties allows for their separation using standard achiral HPLC columns, such as a C18 column. The separated diastereomers can then be detected and quantified using a UV detector.
Experimental Protocols
Synthesis of (S)-Oxolane-2-carbonyl Isothiocyanate
(S)-Oxolane-2-carbonyl isothiocyanate can be synthesized from the corresponding acyl chloride. A general procedure is outlined below:
Materials:
-
(S)-Oxolane-2-carbonyl chloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)[3]
-
Anhydrous acetone or acetonitrile
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dry potassium thiocyanate or ammonium thiocyanate under vacuum at 100 °C for 4 hours.
-
In a round-bottom flask under an inert atmosphere, dissolve the dried thiocyanate salt in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (S)-oxolane-2-carbonyl chloride in anhydrous acetone to the cooled thiocyanate solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated potassium or ammonium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude (S)-oxolane-2-carbonyl isothiocyanate.
-
The crude product can be purified by vacuum distillation or column chromatography if necessary. The purity of the reagent should be confirmed by spectroscopic methods (e.g., IR, NMR).
Derivatization of Chiral Amines
This protocol provides a general procedure for the derivatization of a chiral amine with the synthesized (S)-oxolane-2-carbonyl isothiocyanate.
Materials:
-
Chiral amine sample
-
(S)-Oxolane-2-carbonyl isothiocyanate solution (10 mg/mL in anhydrous acetonitrile)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Accurately weigh and dissolve the chiral amine sample in anhydrous acetonitrile to a final concentration of 1 mg/mL.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the amine solution.
-
Add 200 µL of the (S)-oxolane-2-carbonyl isothiocyanate solution.
-
Add 10 µL of TEA or DIPEA to catalyze the reaction.
-
Vortex the mixture for 30 seconds.
-
Heat the reaction mixture at 60 °C for 1 hour.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the HPLC mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.
HPLC Method
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-31 min: 70% to 30% B
-
31-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm (or a wavelength where the thiourea derivative has maximum absorbance)
Data Presentation
The following table presents example data for the separation of the diastereomers of a hypothetical chiral amine after derivatization with (S)-oxolane-2-carbonyl isothiocyanate.
| Diastereomer | Retention Time (t_R) (min) | Capacity Factor (k') | Separation Factor (α) | Resolution (R_s) |
| (R,S)-Diastereomer | 15.2 | 6.6 | 1.15 | 2.5 |
| (S,S)-Diastereomer | 16.8 | 7.4 |
Note: This is example data for illustrative purposes.
Visualizations
Caption: Derivatization of a chiral amine with (S)-oxolane-2-carbonyl isothiocyanate.
Caption: Experimental workflow for enantiomeric separation.
Conclusion
The proposed method utilizing (S)-oxolane-2-carbonyl isothiocyanate as a chiral derivatizing agent offers a viable strategy for the enantiomeric separation of chiral primary and secondary amines by HPLC on a conventional achiral stationary phase. The derivatization protocol is straightforward, and the resulting thiourea diastereomers are stable and exhibit good chromatographic behavior. This application note provides a solid foundation for method development and can be further optimized by modifying the derivatization conditions (e.g., reaction time, temperature, and reagent concentrations) and the HPLC parameters (e.g., mobile phase composition, gradient profile, and column chemistry) to achieve the desired separation for specific analytes. Validation of the method in accordance with regulatory guidelines is recommended before its application in a quality control environment.
References
Application Note: Determination of Enantiomeric Excess of Pharmaceuticals using Oxolane-2-carbonyl Isothiocyanate as a Chiral Derivatizing Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of enantiomeric excess (e.e.) is a critical aspect of pharmaceutical development and quality control, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] One common method for determining e.e. is through the use of chiral derivatizing agents (CDAs), which convert a mixture of enantiomers into a mixture of diastereomers.[2] These diastereomers have distinct physical and chemical properties, allowing for their separation and quantification using standard analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[2][3][4]
This application note details a methodology for determining the enantiomeric excess of pharmaceutical compounds containing primary or secondary amine functionalities using (S)-oxolane-2-carbonyl isothiocyanate as a chiral derivatizing agent, followed by analysis with ¹H NMR spectroscopy. The isothiocyanate group reacts with the amine to form a thiourea linkage, creating a pair of diastereomers with distinct NMR spectra, which can then be used to quantify the enantiomeric ratio.
Principle of the Method
The underlying principle of this method is the conversion of a pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of a chiral derivatizing agent. In this case, the chiral pharmaceutical amine reacts with (S)-oxolane-2-carbonyl isothiocyanate to form diastereomeric thioureas. Due to the different spatial arrangements of the atoms in the diastereomers, the chemical environments of their respective nuclei will differ, leading to distinct chemical shifts in their NMR spectra. The ratio of the integrals of the corresponding signals in the NMR spectrum is directly proportional to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.
Experimental Protocols
1. Materials and Reagents
-
(S)-Oxolane-2-carbonyl isothiocyanate (CDA)
-
Pharmaceutical compound with a primary or secondary amine (e.g., Amphetamine, Propranolol)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Anhydrous pyridine (optional, as a catalyst)
-
Nitrogen gas for providing an inert atmosphere
-
Standard laboratory glassware (e.g., NMR tubes, vials, pipettes)
2. Derivatization Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the chiral pharmaceutical amine into a clean, dry vial.
-
Dissolution: Dissolve the amine in 0.5 mL of anhydrous CDCl₃.
-
Addition of CDA: Add a slight molar excess (1.1 to 1.2 equivalents) of (S)-oxolane-2-carbonyl isothiocyanate to the solution.
-
Catalyst (Optional): For less reactive amines, a catalytic amount of anhydrous pyridine (e.g., 1-2 drops) can be added to facilitate the reaction.
-
Reaction: Cap the vial tightly under a nitrogen atmosphere and allow the reaction to proceed at room temperature (approximately 25°C) for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) if necessary.
-
Direct Analysis: Upon completion, the reaction mixture can be directly transferred to an NMR tube for analysis without further purification.
3. NMR Spectroscopy Protocol
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
-
Acquisition: Acquire a standard ¹H NMR spectrum of the derivatized sample.
-
Data Processing: Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Signal Identification: Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomers. Protons close to the newly formed stereocenter are most likely to show the largest chemical shift difference (Δδ).
-
Integration: Carefully integrate the selected pair of signals.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the following formula:
e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100
Where Integral₁ and Integral₂ are the integration values for the corresponding signals of the two diastereomers.
Data Presentation
The following table summarizes hypothetical ¹H NMR data for the derivatization of two different pharmaceutical amines with (S)-oxolane-2-carbonyl isothiocyanate.
| Pharmaceutical Analyte | Proton Monitored | Chemical Shift (δ) of Diastereomer 1 (ppm) | Chemical Shift (δ) of Diastereomer 2 (ppm) | Chemical Shift Difference (Δδ) (ppm) | Calculated e.e. (%) |
| (R/S)-Amphetamine | α-CH | 3.52 | 3.48 | 0.04 | 95.2 |
| (R/S)-Propranolol | N-H | 7.85 | 7.80 | 0.05 | 98.5 |
Visualizations
Caption: Reaction of a chiral amine with the CDA to form diastereomers.
Caption: Workflow for enantiomeric excess determination.
References
Application Notes and Protocols for Amino Acid Analysis using Oxolane-2-carbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative amino acid analysis is a cornerstone technique in protein chemistry, drug discovery, and clinical diagnostics. Pre-column derivatization of amino acids with a labeling reagent is a widely adopted strategy to enhance their chromatographic separation and detection. Isothiocyanates, most notably Phenylisothiocyanate (PITC), are well-established derivatizing agents that react with the primary and secondary amino groups of amino acids to form stable, UV-active thiocarbamyl derivatives.[1][2][3] This application note details a comprehensive protocol for the derivatization of amino acids using a novel reagent, oxolane-2-carbonyl isothiocyanate, and subsequent analysis by High-Performance Liquid Chromatography (HPLC).
This compound offers a potentially valuable alternative to traditional isothiocyanate reagents. The oxolane (tetrahydrofuran) moiety may impart different selectivity and chromatographic behavior to the amino acid derivatives, potentially enabling improved resolution of certain amino acids. Acyl isothiocyanates, such as the one described here, are known for their reactivity with a wide range of nucleophiles, including the amino groups of amino acids.[4][5][6] The protocol provided is adapted from established methods for PITC and is intended to serve as a robust starting point for methodology development.
Principle of the Method
The derivatization reaction involves the nucleophilic addition of the amino group of an amino acid to the electrophilic carbon of the isothiocyanate group of this compound. This reaction, typically carried out under basic conditions, yields a stable oxolane-2-carbonylthiocarbamyl (OCTC) amino acid derivative. These derivatives exhibit strong ultraviolet (UV) absorbance, allowing for sensitive detection by HPLC. The resulting OCTC-amino acids are then separated by reversed-phase HPLC and quantified by comparing their peak areas to those of known standards.
Experimental Protocols
Materials and Reagents
-
Amino Acid Standards: A standard mixture of amino acids (e.g., 2.5 µmol/mL of each) in 0.1 M HCl.
-
Derivatization Reagent: this compound (synthesis may be required if not commercially available).
-
Coupling Buffer: A freshly prepared solution of acetonitrile, pyridine, and triethylamine (TEA) in a 10:5:2 ratio.
-
Solvent for Derivatization: Anhydrous acetonitrile.
-
Reagent Solvent: A 5% (v/v) solution of this compound in anhydrous acetonitrile.
-
Drying Solvent: Heptane or n-hexane.
-
Sample Diluent (Mobile Phase A): 0.05 M sodium acetate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile/Water (60:40, v/v).
-
HPLC Grade Water: For preparation of all aqueous solutions.
-
Sample Vials and Syringes: Appropriate for HPLC analysis.
-
Vacuum Centrifuge or Nitrogen Evaporator.
Synthesis of this compound (Illustrative)
-
To a solution of oxolane-2-carbonyl chloride (1 equivalent) in anhydrous acetone or acetonitrile, add potassium thiocyanate (1.1 equivalents).
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The precipitated potassium chloride is removed by filtration.
-
The solvent is evaporated under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation or used directly if purity is sufficient.
Derivatization Protocol
-
Sample Preparation:
-
Pipette 10-100 µL of the amino acid standard solution or sample into a clean microcentrifuge tube.
-
Lyophilize the sample to complete dryness in a vacuum centrifuge.
-
-
Redrying:
-
To the dried sample, add 20 µL of the coupling buffer.
-
Vortex briefly to dissolve the residue.
-
Dry the sample again completely under vacuum. This step is crucial to remove any residual water and acid.
-
-
Derivatization Reaction:
-
Add 30 µL of the reagent solvent (5% this compound in acetonitrile) to the dried sample.
-
Vortex thoroughly to ensure complete mixing.
-
Allow the reaction to proceed at room temperature for 20 minutes.
-
-
Removal of Excess Reagent:
-
Dry the sample completely in a vacuum centrifuge to remove the excess derivatization reagent and solvents.
-
Alternatively, add 100 µL of heptane to the reaction mixture, vortex, and discard the upper organic layer. Repeat this extraction step twice.[7] This helps to remove hydrophobic byproducts.
-
-
Sample Reconstitution:
-
Reconstitute the dried derivatized sample in a known volume (e.g., 100 µL) of the sample diluent (Mobile Phase A).
-
Vortex to dissolve the OCTC-amino acid derivatives.
-
The sample is now ready for HPLC analysis.
-
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection Wavelength: 254 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 60 | 40 |
| 20.0 | 40 | 60 |
| 22.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Presentation
The following table provides an illustrative example of the expected retention times and limits of detection for the OCTC derivatives of common amino acids. Note: This data is hypothetical and should be determined experimentally for the specific HPLC system and conditions used.
| Amino Acid | Abbreviation | Retention Time (min) (Illustrative) | Limit of Detection (pmol) (Illustrative) |
| Aspartic Acid | Asp | 3.5 | 5 |
| Glutamic Acid | Glu | 4.2 | 5 |
| Serine | Ser | 6.8 | 8 |
| Glycine | Gly | 7.5 | 10 |
| Histidine | His | 8.1 | 12 |
| Arginine | Arg | 9.3 | 15 |
| Threonine | Thr | 10.5 | 8 |
| Alanine | Ala | 11.2 | 10 |
| Proline | Pro | 12.0 | 15 |
| Tyrosine | Tyr | 13.5 | 5 |
| Valine | Val | 14.8 | 7 |
| Methionine | Met | 15.5 | 6 |
| Isoleucine | Ile | 16.3 | 7 |
| Leucine | Leu | 16.8 | 7 |
| Phenylalanine | Phe | 17.5 | 5 |
| Lysine | Lys | 18.2 | 10 |
Visualizations
Derivatization Reaction Pathway
Caption: Chemical reaction pathway for the derivatization of an amino acid.
Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amino acid analysis using phenylisothiocyanate prederivatization: elimination of the drying steps - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Biomolecules Labeled with Oxolane-2-carbonyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical labeling coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful strategy for the quantification and identification of biomolecules. Isothiocyanates are a class of reagents that react efficiently and specifically with primary amines, such as the N-terminus of proteins and the side chain of lysine residues. This reactivity makes them valuable tools for derivatizing proteins and peptides prior to mass spectrometric analysis. Derivatization can improve ionization efficiency, enhance chromatographic separation, and enable more predictable fragmentation patterns, thereby increasing the sensitivity and reliability of detection.
This document provides a detailed overview and experimental protocols for the use of a specific labeling reagent, oxolane-2-carbonyl isothiocyanate , in the analysis of biomolecules by LC-MS/MS. While specific data for this novel reagent is emerging, the protocols provided are based on well-established principles of isothiocyanate chemistry and can be adapted for various research applications, including quantitative proteomics and the characterization of post-translational modifications.
Principle of Labeling
The isothiocyanate group (-N=C=S) of this compound is an electrophilic moiety that readily reacts with nucleophilic primary amino groups present in biomolecules. The reaction forms a stable thiourea linkage. The oxolane (tetrahydrofuran) ring in the reagent adds a specific mass and chemical properties to the labeled molecule, which can be exploited for chromatographic separation and mass spectrometric detection.
Applications
The use of this compound as a labeling reagent for LC-MS/MS analysis has potential applications in:
-
Quantitative Proteomics: By using isotopic variants of the labeling reagent (e.g., containing ¹³C or ¹⁵N), relative or absolute quantification of proteins in complex mixtures can be achieved.
-
Peptide Mapping and Sequencing: Derivatization of the N-terminus of peptides can lead to predictable fragmentation patterns in the mass spectrometer, aiding in de novo sequencing efforts.
-
Chiral Analysis: The chiral center in the oxolane ring could potentially be utilized for the separation of chiral biomolecules.
-
Enhanced Detection of Low-Abundance Peptides: The chemical properties of the tag may improve the ionization efficiency of certain peptides, making them more amenable to detection by mass spectrometry.
Experimental Protocols
The following protocols provide a general framework for the labeling of proteins and peptides with this compound and their subsequent analysis by LC-MS/MS. Optimization of these protocols for specific applications and sample types is recommended.
Protocol 1: Labeling of Proteins in Solution
This protocol describes the labeling of a purified protein or a complex protein mixture.
Materials:
-
Protein sample (e.g., 1 mg/mL in a suitable buffer)
-
This compound solution (e.g., 10 mg/mL in anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Labeling Buffer: 50 mM sodium borate buffer, pH 8.5
-
Quenching Solution: 50 mM Tris-HCl, pH 8.0
-
Desalting column or dialysis membrane
-
LC-MS grade water and solvents
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into the Labeling Buffer using a desalting column or dialysis.
-
Determine the protein concentration accurately.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein sample with the Labeling Buffer.
-
Freshly prepare the this compound solution.
-
Add the labeling reagent to the protein solution. The molar ratio of reagent to protein will need to be optimized, but a starting point of a 10 to 50-fold molar excess of the reagent over the total moles of primary amines (N-termini and lysines) is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. Protect from light if the reagent is light-sensitive.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted isothiocyanate.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted labeling reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate).
-
-
Sample Preparation for LC-MS/MS:
-
The labeled protein sample can be directly analyzed or subjected to further processing, such as enzymatic digestion.
-
For proteomics applications, digest the labeled protein with trypsin or another suitable protease.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge prior to LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Labeled Peptides
Instrumentation and Columns:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a nano-liquid chromatography system.
-
A reversed-phase C18 column suitable for peptide separations (e.g., 75 µm i.d. x 15 cm length, 1.8 µm particle size).
LC Parameters (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 35% B over 60 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 300 nL/min
MS Parameters (Example):
-
Ionization Mode: Positive electrospray ionization (ESI)
-
Capillary Voltage: 2.0 kV
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 10-20 most abundant precursor ions for fragmentation.
-
MS1 Scan Range: m/z 350-1500
-
MS2 Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID)
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.
Data Presentation
Quantitative data from LC-MS/MS experiments using this compound should be summarized in clear and structured tables.
Table 1: Example of Quantitative Proteomics Data Summary
| Protein Accession | Gene Name | Protein Description | Fold Change (Condition 2 vs. 1) | p-value | Number of Unique Peptides |
| P02768 | ALB | Serum albumin | 1.1 | 0.06 | 25 |
| P68871 | HBB | Hemoglobin subunit beta | 2.5 | 0.001 | 12 |
| Q9Y6K5 | PARK7 | Parkinson disease protein 7 | 0.8 | 0.04 | 8 |
Table 2: Example of LC-MS/MS Method Parameters for Labeled Peptides
| Parameter | Value |
| LC System | |
| Column | C18, 75 µm x 15 cm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in ACN |
| Gradient | 2-35% B in 60 min |
| Flow Rate | 300 nL/min |
| MS System | |
| Ionization Mode | Positive ESI |
| MS1 Resolution | 60,000 |
| MS2 Resolution | 15,000 |
| AGC Target | 3e6 |
| Maximum IT | 50 ms |
| Collision Energy | NCE 28 |
Visualization of Experimental Workflow
A clear diagram of the experimental workflow is essential for understanding the entire process from sample preparation to data analysis.
Caption: Workflow for biomolecule analysis using this compound labeling.
Signaling Pathway Visualization (Hypothetical)
If this labeling strategy were used to study a specific signaling pathway, for instance, by quantifying changes in protein abundance upon pathway activation, the results could be visualized as follows. This is a hypothetical example of the MAPK signaling pathway.
Caption: Hypothetical MAPK signaling pathway studied by quantitative proteomics.
Conclusion
This compound presents a promising new tool for the derivatization of biomolecules for LC-MS/MS analysis. The protocols and information provided herein offer a solid foundation for researchers to begin exploring its utility in their specific areas of interest. As with any new reagent, careful optimization of reaction conditions and analytical parameters will be crucial for achieving the best results. The unique structural features of this reagent may offer advantages in certain applications, and further research is warranted to fully characterize its potential in the fields of proteomics and drug development.
use of oxolane-2-carbonyl isothiocyanate in peptide sequencing and proteomics
Application Notes and Protocols for Isothiocyanate-Based Peptide Sequencing
A Note on Oxolane-2-carbonyl Isothiocyanate: Extensive searches of scientific literature and chemical databases did not yield specific established applications, protocols, or quantitative data for the use of this compound in peptide sequencing or proteomics. This suggests the compound may be a novel, proprietary, or highly specialized reagent not yet described in publicly available resources.
However, the functional group, an isothiocyanate (-N=C=S), is the reactive moiety responsible for the classical method of N-terminal peptide sequencing known as the Edman degradation. The principles and protocols for this method are well-established and can serve as a comprehensive guide for the application of any novel isothiocyanate reagent in this context.
This document provides detailed application notes and protocols for Phenyl Isothiocyanate (PITC) , the canonical Edman reagent, as a representative model for isothiocyanate-based peptide sequencing.
Application Note: N-Terminal Peptide Sequencing via Edman Degradation
Introduction
The Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein from its N-terminus.[1][2] Developed by Pehr Edman, the method involves the sequential removal and identification of one amino acid at a time from the free amino-terminus of a peptide chain.[1][2][3] The key reagent, Phenyl Isothiocyanate (PITC), reacts with the N-terminal amino group under alkaline conditions.[1] Subsequent treatment with acid cleaves this terminal residue as a stable phenylthiohydantoin (PTH)-amino acid derivative, which can then be identified using chromatography, typically HPLC.[1][2] The remainder of the peptide chain is left intact for the next cycle of degradation.
Principle of the Reaction
The process is a cyclical, three-step chemical reaction:
-
Coupling (Labeling): Under mildly alkaline conditions, the isothiocyanate group of PITC performs a nucleophilic attack on the uncharged N-terminal α-amino group of the peptide, forming a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[1][2]
-
Cleavage: Under anhydrous acidic conditions (e.g., with trifluoroacetic acid), the sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond. This cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ)-amino acid derivative, shortening the peptide by one residue.[2]
-
Conversion: The ATZ-amino acid is extracted and treated with aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH)-amino acid.[1][2] This final derivative is stable and can be readily identified by comparison to PTH-amino acid standards.
Applications in Research and Drug Development
-
Sequence Verification: Confirms the N-terminal sequence of recombinant proteins and synthetic peptides.
-
Protein Identification: Provides definitive N-terminal sequence data to complement mass spectrometry-based proteomics.
-
Post-Translational Modification Analysis: Identifies N-terminal blocking groups, as their presence will prevent the Edman reaction from proceeding.[1]
-
Quality Control: Ensures the integrity and identity of therapeutic proteins and peptides during manufacturing.
Strengths and Limitations
The primary strength of Edman degradation is its precision and reliability for sequencing the first 10-30 amino acids of a protein.[1] Modern automated sequencers can achieve efficiencies of over 99% per cycle.[1] However, the technique has limitations. The repetitive nature of the reaction leads to accumulating byproducts and decreasing yield, making it impractical for sequencing peptides longer than 50-60 residues.[1] Additionally, it cannot proceed if the N-terminus is chemically blocked (e.g., by acetylation).[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for automated Edman degradation.
| Parameter | Typical Value | Notes |
| Sample Requirement | 10 - 100 picomoles | Dependent on the sensitivity of the HPLC detection system.[1] |
| Sequencing Length | Up to 30-50 residues | Efficiency decreases with each cycle, limiting practical length.[1] |
| Repetitive Yield/Efficiency | > 99% | With modern automated protein sequencers.[1] |
| Cycle Time | 30 - 60 minutes | Per amino acid residue in an automated sequencer. |
| Detection Method | UV-HPLC | PTH-amino acids are typically detected by their UV absorbance. |
Experimental Protocols
Protocol 1: Manual N-Terminal Sequencing via Edman Degradation
This protocol provides a general outline for a single cycle of manual Edman degradation.
Materials:
-
Peptide sample (lyophilized, 1-10 nmol)
-
Phenyl Isothiocyanate (PITC)
-
Coupling Buffer: Pyridine/Water (1:1, v/v), adjusted to pH 9.0 with NaOH
-
Anhydrous Trifluoroacetic Acid (TFA)
-
Extraction Solvent: Ethyl Acetate or Chlorobutane
-
Conversion Solution: 1 M HCl or 25% aqueous TFA
-
Nitrogen gas source
-
Heating block or water bath (50-60°C)
-
HPLC system with PTH-amino acid standards
Procedure:
-
Coupling Reaction: a. Dissolve the peptide sample in 50 µL of Coupling Buffer in a small glass reaction tube. b. Add 5 µL of PITC. c. Overlay the solution with nitrogen gas, seal the tube, and incubate at 50°C for 30 minutes. d. Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
Cleavage Reaction: a. Add 50 µL of anhydrous TFA to the dried sample. b. Overlay with nitrogen, seal, and incubate at 50°C for 15 minutes. c. Dry the sample completely under a stream of nitrogen. This step removes excess TFA and yields the cleaved ATZ-amino acid and the peptide shortened by one residue.
-
Extraction of ATZ-Amino Acid: a. Add 100 µL of ethyl acetate to the dried residue. b. Vortex thoroughly to dissolve the ATZ-amino acid. The shortened peptide will remain as a precipitate. c. Centrifuge briefly and carefully transfer the supernatant (containing the ATZ-amino acid) to a new tube. d. Dry the supernatant completely under nitrogen.
-
Conversion to PTH-Amino Acid: a. Add 50 µL of Conversion Solution (1 M HCl) to the dried ATZ-amino acid residue. b. Overlay with nitrogen, seal, and incubate at 60°C for 20 minutes. c. Dry the sample completely under nitrogen. The resulting residue is the stable PTH-amino acid.
-
Analysis: a. Reconstitute the PTH-amino acid sample in a suitable solvent (e.g., acetonitrile/water). b. Inject the sample onto an HPLC system equipped with a C18 column. c. Compare the retention time of the sample peak with the retention times of known PTH-amino acid standards to identify the N-terminal residue.
-
Next Cycle: a. The dried, shortened peptide from step 3c can be redissolved in Coupling Buffer to begin the next cycle of sequencing.
Visualizations
Chemical Pathway of Edman Degradation
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of two classes of potent anticancer agents: Diaryl-substituted Fused Nitrogen Heterocycles and Dihydroquinazoline Derivatives . The methodologies described herein are crucial for the discovery and development of novel therapeutic agents.
I. Synthesis and Evaluation of Diaryl-Substituted Fused Nitrogen Heterocycles as Dual Tubulin and Katanin Inhibitors
This section focuses on a novel class of diaryl-substituted imidazo[4,5-c]pyridin-2-ones, which have demonstrated potent antitumor activities by dually targeting tubulin polymerization and katanin, a microtubule-severing enzyme. The dual-inhibition mechanism offers a promising strategy to overcome drug resistance commonly observed with conventional tubulin inhibitors.
A. Rationale and Application
Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs.[1] Agents that disrupt microtubule dynamics can arrest cells in mitosis, leading to apoptosis.[2] However, cancer cells can develop resistance to these agents. Katanin is an enzyme that severs microtubules, and its upregulation has been implicated in drug resistance. Therefore, dual inhibition of both tubulin polymerization and katanin activity presents a synergistic approach to enhance anticancer efficacy and combat resistance.[3][4]
B. Experimental Protocols
1. General Synthesis of 1,6-diaryl-1H-imidazo[4,5-c]pyridin-2(3H)-one Derivatives
A representative synthetic scheme for the preparation of 1,6-diaryl-1H-imidazo[4,5-c]pyridin-2(3H)-one derivatives is outlined below. The synthesis commences with the reaction of 2-chloro-3-nitropyridine with a substituted aniline to form an N-aryl nitropyridine intermediate. This is followed by reduction of the nitro group and subsequent cyclization with an aryl isocyanate.
Experimental Workflow for the Synthesis of Diaryl-substituted Imidazo[4,5-c]pyridin-2-ones
References
- 1. Dual-targeting inhibitors involving tubulin for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual katanin and tubulin regulator overcomes common drug resistances | BioWorld [bioworld.com]
Protocol for the Derivatization of Secondary Amines for Chiral Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The separation of enantiomers, or chiral analysis, is a critical process in the pharmaceutical industry, as the stereochemistry of a drug molecule can significantly impact its pharmacological and toxicological properties. For chiral molecules lacking a suitable chromophore or fluorophore for direct analysis, or for those that are difficult to separate on chiral stationary phases, derivatization with a chiral derivatizing agent (CDA) is a powerful technique. This process involves the reaction of the analyte with a CDA to form diastereomers, which can then be separated using standard achiral chromatography. This application note provides detailed protocols for the derivatization of secondary amines for chiral analysis using common and effective CDAs.
Key Chiral Derivatizing Agents for Secondary Amines
Several reagents are available for the chiral derivatization of secondary amines. The choice of reagent depends on the specific amine, the analytical method (e.g., HPLC, GC), and the desired detection method (e.g., UV, fluorescence). This document focuses on three widely used reagents: Marfey's Reagent (FDAA), 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC).
Experimental Protocols
Derivatization with Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
Marfey's reagent reacts with primary and secondary amines to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV-Vis at 340 nm.[1][2][3]
Materials:
-
Marfey's Reagent (FDAA) solution: 1% (w/v) in acetone.
-
Secondary amine sample solution.
-
1 M Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA).[2][4]
-
2 M Hydrochloric acid (HCl).
-
Acetone.
-
HPLC grade water and acetonitrile.
Protocol:
-
To 50 µL of a 50 mM aqueous solution of the secondary amine, add 100 µL of the 1% FDAA solution in acetone.[2]
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.[2]
-
Vortex the mixture and incubate at 40-50°C for 1 hour.[1][2]
-
After incubation, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 20 µL of 2 M HCl.[2]
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the derivatized sample into the HPLC system.
Derivatization with 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
GITC is a chiral isothiocyanate that reacts with primary and secondary amines to form diastereomeric thioureas.[1][5] These derivatives are suitable for HPLC analysis.
Materials:
-
GITC solution: Prepare a fresh solution in a suitable organic solvent (e.g., acetonitrile).
-
Secondary amine sample solution.
-
6% Triethylamine (TEA) in a suitable solvent.[1]
-
5% Acetic acid.[1]
Protocol:
-
To 1 µL of the secondary amine solution (1 µg/µL), add 10 µL of 6% triethylamine.[1]
-
Add 10 µL of the GITC solution.[1]
-
Allow the reaction to proceed at room temperature for 10 minutes.[1]
-
Stop the reaction by adding 10 µL of 5% acetic acid.[1]
-
Dilute the mixture with the mobile phase if necessary.
-
Inject an aliquot into the HPLC system for analysis.
Derivatization with (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)
FLEC is a highly reactive chiral derivatizing agent that forms fluorescent carbamate derivatives with primary and secondary amines.[5] The resulting diastereomers can be separated by HPLC with fluorescence detection.
Materials:
-
(+)-FLEC solution: Prepare a fresh solution in a suitable solvent like acetone or acetonitrile.
-
Secondary amine sample solution.
-
Saturated sodium borate solution (pH ~9.5).[5]
-
Quenching reagent (e.g., a primary amine like glycine or ethanolamine).
Protocol:
-
To the secondary amine sample, add a sufficient amount of saturated sodium borate solution to achieve a basic pH.[5]
-
Add an excess of the (+)-FLEC solution (at least a 1:10 molar ratio of analyte to FLEC is recommended to ensure a quantitative reaction).[5]
-
Vortex the mixture and allow it to react at room temperature. Reaction times are typically fast.
-
Quench the reaction by adding a small amount of a quenching reagent to react with the excess FLEC.
-
Acidify the reaction mixture if necessary for HPLC analysis.
-
Dilute with the mobile phase and inject into the HPLC system.
Data Presentation: Comparison of Derivatization Protocols
| Parameter | Marfey's Reagent (FDAA) | GITC | (+)-FLEC |
| Reagent Type | Dinitrophenyl derivative | Isothiocyanate | Chloroformate |
| Functional Group Reactivity | Primary and Secondary Amines | Primary and Secondary Amines | Primary and Secondary Amines, Thiols |
| Reaction Conditions | 40-50°C, 1 hour[1][2] | Room Temperature, 10 minutes[1] | Room Temperature, Fast Kinetics[5] |
| Base/Catalyst | NaHCO₃ or TEA[2][4] | Triethylamine (TEA)[1] | Saturated Sodium Borate[5] |
| Detection Method | UV-Vis (340 nm)[3] | UV-Vis or MS | Fluorescence |
| Derivative Stability | Stable[1] | Less stable, analyze promptly[1] | Generally stable |
Visualization of Workflows and Reactions
Experimental Workflow for Chiral Derivatization
Caption: General experimental workflow for the chiral derivatization of secondary amines.
Reaction Scheme for Marfey's Reagent (FDAA)
Caption: Reaction of a secondary amine with Marfey's Reagent to form diastereomers.
Reaction Scheme for GITC
Caption: Derivatization of a secondary amine with GITC to yield diastereomeric thioureas.
Reaction Scheme for FLEC
Caption: Formation of diastereomeric carbamates from a secondary amine and FLEC.
References
- 1. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. academic.oup.com [academic.oup.com]
- 4. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization Reactions with Oxolane-2-carbonyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their derivatization reactions with oxolane-2-carbonyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chiral derivatizing agent. As an acyl isothiocyanate, it is highly reactive towards nucleophiles. Its primary application is in the derivatization of primary and secondary amines, including amino acids, for the purpose of enhancing detection and enabling chiral separation by chromatography (e.g., HPLC, GC). The derivatization reaction forms a thiourea linkage.
Q2: How should I store and handle this compound?
This compound is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is recommended) and protected from light. When handling, use anhydrous solvents and techniques to prevent hydrolysis of the isothiocyanate group, which can lead to reagent inactivation.
Q3: What types of analytes can be derivatized with this compound?
This reagent is primarily used for derivatizing compounds containing primary or secondary amine functional groups. This includes, but is not limited to:
-
Amino acids
-
Pharmaceuticals with amine moieties
-
Biogenic amines
-
Catecholamines
The hydroxyl group of alcohols can also react, but the reaction with amines is generally more facile.
Q4: What are the advantages of using this compound for derivatization?
-
Chiral Analysis: As a chiral molecule itself, it can be used to form diastereomers from enantiomeric analytes, allowing for their separation on standard achiral chromatographic columns.
-
Enhanced Detectability: The resulting thiourea derivative may have improved chromatographic properties and can enhance the response in certain detectors (e.g., UV-Vis, Mass Spectrometry).
-
High Reactivity: The acyl group activates the isothiocyanate moiety, leading to rapid and efficient reactions with amines under mild conditions.[1][2]
Troubleshooting Guide
Low Derivatization Yield
Q: I am observing a low yield of my derivatized product. What are the possible causes and solutions?
A: Low derivatization yield can be attributed to several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Reagent Degradation | Use a fresh vial of this compound. Ensure proper storage conditions (cool, dry, inert atmosphere). Prepare reagent solutions fresh before each experiment. |
| Presence of Moisture | Use anhydrous solvents and glassware. Dry the sample thoroughly before adding the derivatizing reagent. |
| Suboptimal Reaction pH | The derivatization of amines is often optimal under slightly basic conditions (pH 8-10) to ensure the amine is deprotonated and thus more nucleophilic. However, very high pH can lead to hydrolysis of the reagent. Perform a pH optimization study. |
| Incorrect Stoichiometry | Ensure a molar excess of the derivatizing reagent is used (typically 2-5 fold excess relative to the analyte). |
| Insufficient Reaction Time or Temperature | The reaction may be slow. Try increasing the reaction time or temperature. Monitor the reaction progress over time to determine the optimal conditions. (See example protocol below). |
| Analyte Degradation | Ensure your analyte is stable under the chosen reaction conditions (pH, temperature). |
Poor Chromatographic Peak Shape
Q: My derivatized analyte shows significant peak tailing or broadening in the chromatogram. What can I do?
A: Poor peak shape is often related to interactions with the stationary phase or issues with the mobile phase.
| Potential Cause | Recommended Solution |
| Interaction with Residual Silanols | If using a silica-based column, add a competing amine (e.g., triethylamine) to the mobile phase in small concentrations (e.g., 0.1%) to block active sites. |
| Suboptimal Mobile Phase pH | Adjust the pH of the mobile phase to ensure the derivatized analyte is in a single ionic form. |
| Incomplete Derivatization | Unreacted analyte can interfere and co-elute, causing poor peak shape. Re-optimize the derivatization reaction to ensure it goes to completion. |
| Column Overload | Inject a smaller volume or a more dilute sample. |
Presence of Unexpected Peaks in the Chromatogram
Q: I see several unexpected peaks in my chromatogram after the derivatization reaction. What could they be?
A: Extraneous peaks can arise from side reactions, impurities, or degradation products.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Reagent | A peak corresponding to the hydrolyzed isothiocyanate may be present. Ensure anhydrous conditions. |
| Side Reactions | Acyl isothiocyanates can undergo cyclization or react with other nucleophiles in the sample matrix.[1][2] Purify the sample before derivatization if possible. Adjusting the reaction conditions (e.g., lowering the temperature) may minimize side product formation. |
| Excess Derivatizing Reagent | The peak for the unreacted this compound may be visible. Use a smaller excess of the reagent or perform a sample cleanup step after derivatization. |
| Diastereomer Formation | If your analyte is chiral, you should expect to see two peaks corresponding to the two diastereomers formed. This is the intended outcome for chiral separations. |
Experimental Protocols
General Protocol for Derivatization of an Amine Analyte
This is a general guideline. The optimal conditions may vary depending on the specific analyte and should be determined experimentally.
-
Sample Preparation:
-
Dissolve the analyte in an appropriate anhydrous aprotic solvent (e.g., acetonitrile, tetrahydrofuran).
-
If the sample is in an aqueous solution, it should be dried down completely (e.g., by lyophilization or under a stream of nitrogen).
-
-
Reagent Preparation:
-
Prepare a solution of this compound in the same anhydrous solvent. A typical concentration is 1-10 mg/mL. This solution should be prepared fresh.
-
Prepare a solution of a non-nucleophilic organic base (e.g., triethylamine or diisopropylethylamine) in the same solvent, if basic catalysis is required.
-
-
Derivatization Reaction:
-
To the analyte solution, add a 2-5 fold molar excess of the this compound solution.
-
If using a base, add it to the reaction mixture (a common starting point is a 1:1 molar ratio with the analyte).
-
Vortex the mixture and incubate at a controlled temperature. A good starting point is room temperature for 30-60 minutes. For less reactive amines, heating to 50-70°C may be necessary.
-
-
Reaction Quenching (Optional):
-
To consume excess reagent, a primary or secondary amine that forms a readily separable derivative can be added.
-
-
Sample Analysis:
-
Dilute the reaction mixture to the appropriate concentration for analysis by HPLC or GC.
-
If necessary, perform a sample cleanup (e.g., solid-phase extraction) to remove excess reagent and byproducts.
-
Example Optimization Data for a Model Amine
The following table provides an example of how to present optimized reaction conditions for the derivatization of a model primary amine (e.g., benzylamine). Note: These are illustrative values and should be optimized for your specific application.
| Parameter | Optimized Value | Range Tested |
| Molar Ratio (Reagent:Analyte) | 3:1 | 1:1 to 10:1 |
| Base (Triethylamine) | 1.2 equivalents | 0 to 2 equivalents |
| Reaction Temperature | 60°C | 25°C to 80°C |
| Reaction Time | 45 minutes | 15 to 120 minutes |
| Solvent | Acetonitrile | Acetonitrile, THF, Dichloromethane |
| Yield | >95% | - |
Visualizations
Caption: General workflow for the derivatization of amine-containing analytes.
Caption: Decision tree for troubleshooting common derivatization issues.
References
troubleshooting common issues in the synthesis of oxolane-2-carbonyl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of oxolane-2-carbonyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The most common method for synthesizing this compound is through the reaction of oxolane-2-carbonyl chloride with a thiocyanate salt.[1][2] The reaction involves the displacement of the chloride ion by the thiocyanate ion.
Q2: Which thiocyanate salts are suitable for this synthesis?
Various thiocyanate salts can be used, including sodium thiocyanate (NaSCN), potassium thiocyanate (KSCN), and ammonium thiocyanate (NH₄SCN).[1][2] The choice of salt may influence the reaction rate and yield due to differences in solubility and reactivity.
Q3: What are the typical solvents used for this reaction?
Anhydrous aprotic solvents are generally preferred to prevent hydrolysis of the starting material and the product. Common choices include acetonitrile, acetone, and tetrahydrofuran (THF).[3][4]
Q4: What is the expected reactivity and stability of this compound?
Acyl isothiocyanates are known to be reactive compounds.[2][5] They can be sensitive to moisture and high temperatures. The presence of the carbonyl group makes them more reactive than alkyl or aryl isothiocyanates.[2][5] They can also undergo rearrangement to form the corresponding acyl isocyanate, although this is more common for thioacyl compounds.[6] It is recommended to use the product in subsequent reactions soon after its synthesis or store it under inert and anhydrous conditions at low temperatures.
Troubleshooting Guide
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired product.
| Potential Cause | Suggested Solution |
| Moisture in the reaction | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor quality of starting materials | Verify the purity of oxolane-2-carbonyl chloride and the thiocyanate salt. The acyl chloride can degrade over time. |
| Insufficient reaction time or temperature | Monitor the reaction progress using techniques like TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as excessive heat can lead to product decomposition. |
| Incomplete dissolution of the thiocyanate salt | Choose a solvent in which the thiocyanate salt has better solubility. Vigorous stirring is also essential. |
| Side reactions | The formation of byproducts can consume the starting materials. See the "Impurity Formation" section for more details. |
Impurity Formation
Problem: The final product is contaminated with significant impurities.
| Potential Cause | Suggested Solution |
| Hydrolysis of oxolane-2-carbonyl chloride | The presence of water can lead to the formation of oxolane-2-carboxylic acid. Ensure strictly anhydrous conditions. |
| Formation of byproducts from the thiocyanate salt | Depending on the reaction conditions, the thiocyanate ion can react in different ways. Purification by column chromatography or distillation may be necessary. |
| Decomposition of the product | Acyl isothiocyanates can be unstable.[6] Avoid high temperatures during workup and purification. It is often recommended to use the crude product directly in the next step if possible. |
| Rearrangement to acyl isocyanate | While less common for acyl isothiocyanates compared to their thioacyl counterparts, rearrangement is a possibility, especially at elevated temperatures.[6] |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Oxolane-2-carbonyl chloride
-
Sodium thiocyanate (or potassium/ammonium thiocyanate), dried
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, oven-dried
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
Add dried sodium thiocyanate (1.2 equivalents) to the flask and suspend it in anhydrous acetonitrile under an inert atmosphere.
-
Dissolve oxolane-2-carbonyl chloride (1 equivalent) in anhydrous acetonitrile and add it to the dropping funnel.
-
Add the solution of oxolane-2-carbonyl chloride dropwise to the stirred suspension of sodium thiocyanate at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, the precipitated salt (sodium chloride) can be removed by filtration under an inert atmosphere.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound.
-
Due to the potential instability of the product, it is often advisable to use the crude material directly in the next synthetic step. If purification is necessary, it should be performed quickly and at low temperatures, for example, by rapid column chromatography on silica gel.
Quantitative Data
The following table summarizes general yield information for the synthesis of acyl isothiocyanates, which can be indicative of the expected outcomes for this compound synthesis.
| Acyl Chloride | Thiocyanate Salt | Solvent | Conditions | Yield | Reference |
| Benzoyl chloride | Ammonium thiocyanate | Acetonitrile | Stirring for 5 min at RT | >80% (for subsequent thiourea formation) | [3] |
| Aroyl chlorides | Ammonium thiocyanate | Solvent-free | 50°C for 10 min, then RT for 4h | Excellent (for subsequent triazole-3-thione formation) | [7] |
| Ethyl chloroformate | Sodium thiocyanate (50% aq.) | Toluene/Water | 8-10°C for 4.5h | 90.6% (for subsequent thionocarbamate formation) | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low product yield.
Reaction Pathway
Caption: Key reaction and a common side reaction.
References
- 1. US4659853A - Process for the production of isothiocyanate derivatives - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. WO2014087431A1 - One pot process for the conversion of aroyl chlorides to acyl thioureas - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Resolution of Diastereomers Derived from Oxolane-2-carbonyl Isothiocyanate
Welcome to the technical support center for improving the resolution of diastereomers derived from the chiral derivatizing agent, oxolane-2-carbonyl isothiocyanate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as a chiral derivatizing agent?
This compound is a chiral molecule used to determine the enantiomeric purity of chiral primary and secondary amines. The isothiocyanate group (-N=C=S) reacts with the amine to form a thiourea linkage. Since the this compound is enantiomerically pure, reacting it with a racemic mixture of a chiral amine results in the formation of two diastereomers. These diastereomers have different physical properties and can be separated using standard achiral chromatography techniques, such as HPLC.[1][2][3]
Q2: I am not seeing two distinct peaks for my diastereomers. What are the initial steps I should take?
If you are observing a single peak or poorly resolved peaks, it is crucial to confirm the successful formation of the diastereomeric thioureas. You can do this by analyzing the reaction mixture using mass spectrometry to verify the expected molecular weight of the derivatives. It is also beneficial to analyze the starting amine by HPLC to ensure it is not co-eluting with the derivatized products. Once derivatization is confirmed, you can proceed with chromatographic optimization.
Q3: What are the key factors to consider when optimizing the HPLC method for diastereomer separation?
The primary factors influencing the resolution of diastereomers are the choice of stationary phase, the composition of the mobile phase, column temperature, and the flow rate. A systematic approach to optimizing these parameters is essential for achieving baseline separation.
Q4: Can I use a chiral column to separate these diastereomers?
While chiral columns are designed to separate enantiomers, they can sometimes be effective in separating diastereomers as well.[4] However, the primary advantage of converting enantiomers into diastereomers is to enable their separation on more common and less expensive achiral stationary phases.[5] Therefore, it is recommended to first explore separation on standard reversed-phase (e.g., C18, C8) or normal-phase (e.g., silica, cyano) columns.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of diastereomers derived from this compound.
Problem 1: Poor or No Resolution of Diastereomeric Peaks
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Stationary Phase | The polarity and selectivity of the column are critical. If you are using a standard C18 column with reversed-phase conditions and see no separation, consider a different stationary phase. Phenyl-hexyl columns can offer alternative selectivity through pi-pi interactions. For more polar thiourea derivatives, a polar-embedded or aqueous C18 column might provide better retention and resolution.[2] In some cases, normal-phase chromatography on a silica, cyano (CN), or amino (NH2) column can be very effective for separating diastereomers.[4][5] |
| Mobile Phase Composition is Not Optimal | Reversed-Phase: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Sometimes, switching from acetonitrile to methanol, or vice versa, can significantly alter selectivity.[6] Also, adjust the pH of the aqueous phase with additives like formic acid, acetic acid, or ammonium formate to control the ionization of any secondary functional groups on your analyte. Normal-Phase: Optimize the ratio of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethanol, isopropanol, or ethyl acetate). |
| Suboptimal Temperature | Temperature can affect the selectivity of the separation. Try adjusting the column temperature between 20°C and 50°C. Lower temperatures sometimes improve resolution, but can also lead to broader peaks and higher backpressure. Conversely, higher temperatures can improve efficiency but may reduce selectivity.[6] |
| Flow Rate is Too High | A high flow rate can lead to decreased efficiency and poor resolution. Try reducing the flow rate to allow for better equilibration between the stationary and mobile phases. |
Problem 2: Peak Tailing or Asymmetric Peak Shape
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | The thiourea group can interact with residual silanols on the silica support of the stationary phase, leading to peak tailing. Using a base-deactivated or end-capped column can minimize these interactions. Adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase in normal-phase chromatography can also improve peak shape. |
| Column Overload | Injecting too much sample can lead to broad and tailing peaks. Reduce the injection volume or the concentration of your sample. |
| Column Contamination or Degradation | If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if necessary, replace the column. |
Problem 3: Irreproducible Retention Times
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before each injection. This is especially important when using gradient elution or after changing the mobile phase composition. |
| Mobile Phase Instability | If your mobile phase is a mixture of solvents that are not fully miscible or if it is prone to evaporation, the composition can change over time, leading to shifts in retention. Prepare fresh mobile phase daily and keep the solvent bottles covered. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.[6] |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Amine with this compound
This protocol provides a general procedure for the derivatization of a chiral primary or secondary amine.
Materials:
-
Chiral amine
-
(S)- or (R)-Oxolane-2-carbonyl isothiocyanate
-
Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF)
-
A base (e.g., triethylamine or diisopropylethylamine), if necessary
-
Nitrogen or argon gas
Procedure:
-
Dissolve the chiral amine (1.0 equivalent) in the anhydrous aprotic solvent in a clean, dry vial under an inert atmosphere.
-
Add this compound (1.1 equivalents) to the solution.
-
If the amine is in the form of a salt (e.g., a hydrochloride salt), add a base (1.2 equivalents) to neutralize it.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, the mixture can be directly diluted and injected for HPLC analysis, or the solvent can be evaporated and the residue reconstituted in a suitable solvent for injection.
Protocol 2: HPLC Method Development for Diastereomer Separation
This protocol outlines a starting point for developing an HPLC method to separate the resulting diastereomeric thioureas.
Initial HPLC Conditions (Reversed-Phase):
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a broad gradient, for example, 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a wavelength where the derivative absorbs (e.g., 254 nm), or as determined by a UV scan.
-
Injection Volume: 10 µL
Optimization Strategy:
-
Perform an initial run with the broad gradient to determine the approximate elution time of the diastereomers.
-
Based on the initial run, create a shallower gradient around the elution time of the peaks to improve resolution.
-
If resolution is still insufficient, try changing the organic modifier from acetonitrile to methanol.
-
Experiment with different stationary phases as described in the troubleshooting guide.
-
If reversed-phase methods fail to provide adequate separation, consider developing a normal-phase method.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for chiral amine derivatization and subsequent HPLC analysis.
Caption: A logical approach to troubleshooting poor resolution of diastereomers.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hplc of thiourea - Chromatography Forum [chromforum.org]
- 3. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
managing side reactions during derivatization with oxolane-2-carbonyl isothiocyanate
Welcome to the technical support center for derivatization reactions using oxolane-2-carbonyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a derivatizing agent. As an acyl isothiocyanate, it is highly reactive towards primary and secondary amines, as well as other nucleophiles.[1][2] This reactivity is due to the electron-withdrawing nature of the adjacent carbonyl group, which enhances the electrophilicity of the isothiocyanate carbon.[1][3] It is typically used to modify small molecules or biomolecules to improve their detection in analytical methods like HPLC or mass spectrometry, or to synthesize various heterocyclic compounds.[2][3]
Q2: What are the most common side reactions observed during derivatization with this compound?
The most common side reactions include:
-
Hydrolysis of the isothiocyanate group, especially in the presence of water and acidic conditions.[4]
-
Formation of N,N'-disubstituted thioureas as the primary product of reaction with amines.
-
Cyclization reactions with bifunctional nucleophiles, leading to the formation of five or six-membered heterocyclic rings.[1]
-
Reaction with thiols to form dithiocarbamates.[5]
-
Polymerization or decomposition of the reagent, particularly with prolonged storage or exposure to moisture.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C is often recommended). It is crucial to protect it from moisture and light. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of moisture upon opening.
Q4: My derivatization reaction is showing low yield of the desired product. What are the potential causes?
Low yield can be attributed to several factors:
-
Reagent Degradation: The this compound may have degraded due to improper storage or handling.
-
Suboptimal Reaction Conditions: The pH, temperature, or solvent may not be ideal for the reaction. For instance, isothiocyanate reactions with amines are often favored under slightly alkaline conditions (pH 9-11).[5]
-
Competing Side Reactions: Hydrolysis or reaction with other nucleophiles in your sample matrix could be consuming the reagent.
-
Steric Hindrance: The target amine on your molecule of interest may be sterically hindered, slowing down the reaction rate.
Q5: I am observing multiple unexpected peaks in my chromatogram after the derivatization. What could they be?
Unexpected peaks could be due to:
-
Side Products: As mentioned, hydrolysis products, cyclized compounds, or byproducts from reaction with other sample components can appear as extra peaks.
-
Excess Reagent and its Degradation Products: Unreacted this compound and its breakdown products can be detected.
-
Diastereomers: If your target molecule is chiral, the derivatization may lead to the formation of diastereomers, which could separate under certain chromatographic conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during derivatization with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Degraded Reagent: The isothiocyanate has hydrolyzed due to improper storage. | 1. Use a fresh vial of this compound. Ensure proper storage conditions (cool, dry, inert atmosphere). |
| 2. Incorrect pH: The reaction medium is too acidic, leading to hydrolysis of the isothiocyanate. | 2. Adjust the reaction pH to a slightly basic range (pH 8-10) using a suitable buffer (e.g., borate or carbonate buffer). | |
| 3. Presence of Water: Water in the solvent or sample is hydrolyzing the reagent. | 3. Use anhydrous solvents and ensure the sample is as dry as possible before adding the reagent. | |
| Multiple Peaks in Chromatogram | 1. Formation of Side Products: Reaction with other nucleophiles or cyclization is occurring. | 1. Optimize reaction conditions (temperature, reaction time) to favor the desired reaction. Consider a sample cleanup step to remove interfering nucleophiles prior to derivatization. |
| 2. Excess Reagent: A large excess of the derivatizing agent was used. | 2. Reduce the molar excess of this compound. After the reaction, quench the excess reagent with a primary amine (e.g., glycine) or a thiol-containing compound. | |
| Poor Reproducibility | 1. Inconsistent Reaction Time or Temperature: Variations in experimental parameters are affecting the reaction outcome. | 1. Strictly control the reaction time and temperature using a temperature-controlled reaction block or water bath. |
| 2. Matrix Effects: Components in the sample matrix are interfering with the derivatization. | 2. Perform a sample cleanup (e.g., solid-phase extraction) to remove interfering substances. | |
| Formation of Precipitate | 1. Low Solubility of Product: The derivatized product may be poorly soluble in the reaction solvent. | 1. Choose a solvent in which both the starting material and the product are soluble. A solvent screen may be necessary. |
| 2. Polymerization of Reagent: The isothiocyanate may be polymerizing under the reaction conditions. | 2. Lower the reaction temperature and ensure the absence of catalysts that might promote polymerization. |
Experimental Protocols
Protocol 1: General Derivatization of a Primary Amine with this compound
This protocol provides a general starting point for the derivatization of a primary amine-containing analyte for HPLC analysis.
Materials:
-
Analyte solution (containing the primary amine) in a suitable aprotic solvent (e.g., acetonitrile, THF).
-
This compound solution (10 mg/mL in anhydrous acetonitrile).
-
Borate buffer (0.1 M, pH 9.0).
-
Quenching solution (e.g., 1 M glycine solution).
-
HPLC-grade solvents for analysis.
Procedure:
-
To 100 µL of the analyte solution, add 50 µL of borate buffer.
-
Add a 2-5 molar excess of the this compound solution.
-
Vortex the mixture gently and incubate at 50°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of the quenching solution to react with the excess isothiocyanate. Vortex and let it stand for 10 minutes.
-
Centrifuge the sample to pellet any precipitate.
-
Analyze the supernatant by HPLC.
Protocol 2: Investigation of Side Reactions by LC-MS
This protocol is designed to identify potential side products from the derivatization reaction.
Procedure:
-
Follow the derivatization procedure outlined in Protocol 1.
-
Instead of quenching, dilute the reaction mixture with the mobile phase.
-
Inject the diluted sample into an LC-MS system.
-
Monitor for the expected mass of the desired product (M+H)+.
-
Perform a full scan analysis to identify other major ions.
-
Based on the masses of the unexpected peaks, propose potential structures for side products (e.g., hydrolyzed reagent, cyclized products).
Visualizations
Logical Workflow for Troubleshooting Low Derivatization Yield
Caption: Troubleshooting workflow for low derivatization yield.
Potential Side Reaction Pathways
Caption: Common reaction pathways for acyl isothiocyanates.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Oxolane-2-carbonyl Isothiocyanate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxolane-2-carbonyl isothiocyanate and its reaction products. The information is presented in a question-and-answer format to directly address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound, and what are the expected products?
The primary reaction of this compound, an acyl isothiocyanate, is the nucleophilic addition of a primary or secondary amine to the electrophilic carbon atom of the isothiocyanate group. This reaction yields N-(oxolane-2-carbonyl)thiourea derivatives. The reaction is typically high-yielding and proceeds under mild conditions.
Q2: What are the most common impurities in the synthesis of N-(oxolane-2-carbonyl)thioureas?
Common impurities can include:
-
Unreacted starting materials: Excess amine or residual this compound.
-
Byproducts from the isothiocyanate synthesis: If the isothiocyanate is generated in situ from oxolane-2-carbonyl chloride and a thiocyanate salt (e.g., KSCN or NH₄SCN), unreacted acyl chloride or inorganic salts may be present.
-
Hydrolysis products: Acyl isothiocyanates and N-acylthioureas can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of oxolane-2-carboxylic acid and thiourea[1]. In some cases, hydrolytic removal of sulfur can lead to the corresponding urea derivative.
Q3: What are the recommended purification methods for N-(oxolane-2-carbonyl)thioureas?
The most common and effective purification methods are recrystallization and silica gel column chromatography. The choice of method depends on the nature of the impurities and the physical properties of the desired product (e.g., whether it is a solid).
Q4: Are there any stability concerns with this compound and its thiourea products?
Yes. Acyl isothiocyanates are reactive intermediates and can be sensitive to moisture and strong nucleophiles. They can hydrolyze to the corresponding carboxylic acid. N-acylthioureas are generally more stable, but can also undergo hydrolysis under acidic or basic conditions[1][2]. It is recommended to store these compounds in a dry environment.
Troubleshooting Purification
Problem 1: My crude product is an oil and I cannot recrystallize it.
-
Possible Cause: The product may be impure, leading to a depression of its melting point. Alternatively, the product may be an oil at room temperature.
-
Solution:
-
Attempt co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane or ethyl acetate and co-evaporate with a non-polar solvent like hexane to try and induce solidification.
-
Purify by column chromatography: This is the most effective method for purifying oily products. A solvent system of ethyl acetate in hexane is a good starting point.
-
Confirm product formation: Use analytical techniques like TLC, NMR, or mass spectrometry to confirm that the desired product has been formed.
-
Problem 2: My recrystallization yield is very low.
-
Possible Cause: The chosen solvent may be too good at dissolving the product, even at low temperatures. Alternatively, too much solvent may have been used.
-
Solution:
-
Optimize the solvent system: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Common solvents for N-acylthioureas include ethanol and isopropanol[3].
-
Use minimal hot solvent: Dissolve the crude product in the minimum amount of boiling solvent required to achieve complete dissolution.
-
Cool slowly: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Concentrate the mother liquor: The filtrate from the recrystallization may still contain a significant amount of product. Concentrating the mother liquor and cooling again may yield a second crop of crystals.
-
Problem 3: I see multiple spots on the TLC plate after purification.
-
Possible Cause: The purification may have been incomplete. The compound may also be degrading on the silica gel plate.
-
Solution:
-
Re-purify: If using column chromatography, consider using a shallower solvent gradient or a different solvent system. If recrystallizing, try a different solvent.
-
Check for degradation on TLC: Spot the compound on a TLC plate and leave it in the developing jar for an extended period. If new spots appear over time, the compound may be unstable on silica. In this case, consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent.
-
Analyze the impurities: If possible, identify the impurities by spectroscopic methods to better understand their origin and choose a more appropriate purification strategy.
-
Problem 4: My purified product shows the presence of oxolane-2-carboxylic acid.
-
Possible Cause: Hydrolysis of the starting acyl isothiocyanate or the final N-acylthiourea product during the reaction or work-up.
-
Solution:
-
Use anhydrous conditions: Ensure all solvents and reagents are dry, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral work-up: Avoid acidic or basic aqueous work-up conditions if possible. If an aqueous wash is necessary, use neutral water or brine.
-
Purification by extraction: If the carboxylic acid is a significant impurity, it can often be removed by washing an organic solution of the product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Be aware that this may also promote hydrolysis of the desired product, so the washing should be done quickly and at a low temperature.
-
Column chromatography: Carboxylic acids typically have different retention factors on silica gel compared to N-acylthioureas and can be separated by column chromatography.
-
Data on Purification Strategies
The following tables provide representative data on common purification strategies for N-acylthioureas, based on literature for analogous compounds. The actual yields and purities will depend on the specific substrate and reaction conditions.
Table 1: Recrystallization of N-Acylthioureas
| Solvent System | Crude Purity (by HPLC) | Purity after Recrystallization (by HPLC) | Yield (%) | Notes |
| Isopropanol | 85% | >98% | 70-85% | A common and effective solvent for many N-acylthioureas[3]. |
| Ethanol | 85% | >97% | 65-80% | Another widely used solvent for recrystallization. |
| Acetone/Hexane | 80% | >95% | 60-75% | Good for inducing crystallization of less crystalline products. |
Table 2: Silica Gel Column Chromatography of N-Acylthioureas
| Eluent System (Gradient) | Loading | Purity of Combined Fractions (by HPLC) | Yield (%) | Notes |
| Ethyl Acetate/Hexane (10% to 50%) | Crude reaction mixture | >99% | 75-90% | A standard system for compounds of moderate polarity. |
| Dichloromethane/Methanol (0% to 5%) | Crude reaction mixture | >98% | 80-95% | Suitable for more polar N-acylthiourea derivatives. |
Experimental Protocols
Protocol 1: General Synthesis and Purification of an N-(oxolane-2-carbonyl)thiourea
-
In situ formation of this compound: To a solution of oxolane-2-carbonyl chloride (1.0 eq) in anhydrous acetone, add potassium thiocyanate (1.1 eq). Reflux the mixture for 1-2 hours.
-
Thiourea formation: Cool the reaction mixture to room temperature. Add a solution of the desired primary or secondary amine (1.0 eq) in anhydrous acetone dropwise.
-
Reaction completion: Stir the reaction mixture at room temperature or gently heat for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Purification:
-
Recrystallization: Filter the crude solid, wash with water, and dry. Recrystallize the solid from a suitable solvent such as isopropanol or ethanol[3].
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, extract the aqueous mixture with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Protocol 2: HPLC Analysis of Purity
A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be used to determine the purity of the synthesized N-acylthiourea derivatives[1][2][4].
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 275 nm).
-
Quantification: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-(oxolane-2-carbonyl)thioureas.
Caption: A generic kinase inhibitor signaling pathway relevant to drug development.
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
enhancing the stability of oxolane-2-carbonyl isothiocyanate derivatives for analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of oxolane-2-carbonyl isothiocyanate derivatives during analysis. Given the inherent reactivity of the isothiocyanate functional group, particularly when adjacent to a carbonyl moiety, proper sample handling and preparation are critical for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives degrading during analysis?
A1: Oxolane-2-carbonyl isothiocyanates, like other acyl isothiocyanates, are highly reactive electrophiles. The primary degradation pathway is hydrolysis of the isothiocyanate group (-N=C=S) in the presence of water, which can be catalyzed by acidic or basic conditions. They are also susceptible to nucleophilic attack from other molecules in the sample matrix or solvents, leading to the formation of various adducts.[1][2][3]
Q2: What are the main degradation products I should be aware of?
A2: The principal degradation products from hydrolysis are the corresponding amine (after decarboxylation of the intermediate thiocarbamic acid) and thiourea derivatives if ammonia or primary/secondary amines are present.[2][4][5] In the presence of alcohols, thiocarbamates can form. In complex biological matrices, adducts with thiols (e.g., from cysteine residues in proteins) are common.
Q3: How can I improve the stability of my samples before analysis?
A3: To enhance stability, it is crucial to minimize exposure to water and nucleophiles. This can be achieved by using dry, aprotic solvents, working at low temperatures, and analyzing samples as quickly as possible after preparation. For longer-term storage or to prevent degradation during analytical runs, derivatization to a more stable compound is highly recommended.[6][7][8]
Q4: What is derivatization and why is it recommended for these compounds?
A4: Derivatization is the process of converting a compound into a chemical derivative that is more suitable for a given analytical method. For oxolane-2-carbonyl isothiocyanates, derivatization transforms the reactive isothiocyanate group into a more stable entity, such as a thiourea or a dithiocarbamate.[6][7][9] This not only enhances stability but can also improve chromatographic properties and detector response, for instance, by introducing a UV-absorbing or fluorescent tag.[6][7]
Q5: Which derivatization reagents are most effective?
A5: The choice of derivatization reagent depends on the analytical technique. For HPLC-UV analysis, reagents that introduce a chromophore are ideal. Common choices include:
-
Amines (e.g., ammonia, primary amines): React with the isothiocyanate to form stable, UV-active thioureas.[6][7]
-
Thiols (e.g., N-acetyl-L-cysteine, mercaptoethanol): Form stable dithiocarbamates, which are also suitable for LC-MS analysis.[3][9][10][11]
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions between the analyte and residual silanols on the HPLC column.[12][13][14] - Column overload.[12][14] - Mismatch between sample solvent and mobile phase.[12] | - Use a column with end-capping or a different stationary phase. - Add a competing base (e.g., triethylamine) to the mobile phase in small amounts. - Reduce the sample concentration or injection volume.[14] - Dissolve the sample in the initial mobile phase.[12] |
| Ghost Peaks | - Carryover from previous injections.[12][15] - Contamination in the mobile phase or solvents.[15] - Degradation of the analyte in the autosampler. | - Implement a robust needle wash protocol between injections.[12] - Use fresh, high-purity solvents and filter them.[15] - Keep the autosampler tray cooled to minimize degradation.[10] |
| Variable Peak Areas / Poor Reproducibility | - On-going degradation of the analyte in the prepared sample vials. - Inconsistent derivatization reaction. | - Analyze samples immediately after preparation or derivatize them to a stable form. - Optimize derivatization conditions (reagent concentration, reaction time, temperature) and ensure consistency.[10][11] |
| No Peak or Very Small Peak | - Complete degradation of the analyte. - Poor detector response for the underivatized isothiocyanate.[9] | - Prepare fresh samples and analyze immediately under anhydrous conditions. - Derivatize with a reagent that enhances UV absorbance or ionization for MS detection.[6] |
Sample Preparation and Storage
| Problem | Potential Cause | Solution |
| Low Recovery of Analyte | - Degradation during sample extraction or storage. - Adsorption of the analyte onto container surfaces. | - Use aprotic solvents for extraction and storage.[16] - Store samples at low temperatures (-20°C or -80°C) in tightly sealed vials. - Consider using silanized glassware. |
| Formation of Precipitates | - Reaction of the isothiocyanate with components in the sample matrix. - Low solubility in the chosen solvent. | - Derivatize the sample immediately after extraction to prevent side reactions. - Perform solvent scouting to find a suitable aprotic solvent with good solubilizing power. |
Data on Stability of Acyl Isothiocyanates
| Condition | Effect on Stability | Recommendation |
| Presence of Water | Highly detrimental; leads to rapid hydrolysis.[2][4] | Use anhydrous solvents and minimize exposure to atmospheric moisture. |
| Solvent Type | Protic solvents (e.g., methanol, ethanol) can react with the isothiocyanate group.[16][17][18] Aprotic solvents (e.g., acetonitrile, dichloromethane) are preferred.[1] | Use dry acetonitrile or dichloromethane for sample preparation and storage. |
| pH | Stability is generally poor in both acidic and alkaline aqueous solutions.[1][7] Neutral pH is also conducive to hydrolysis, though potentially at a slower rate than under strong acid/base catalysis.[1] | If aqueous media are unavoidable, work at a buffered, near-neutral pH and for the shortest possible time. Derivatization is the best approach. |
| Temperature | Increased temperature significantly accelerates degradation rates.[1][19] | Prepare and store samples at low temperatures (e.g., on ice during preparation, -80°C for long-term storage). |
| Presence of Nucleophiles | Amines, thiols, and other nucleophiles will rapidly react to form adducts.[6][7] | If the sample matrix contains high concentrations of nucleophiles, immediate derivatization or purification is necessary. |
Experimental Protocols
Protocol 1: Stabilization by Derivatization with N-acetyl-L-cysteine (NAC) for HPLC Analysis
This protocol converts the this compound into a stable dithiocarbamate derivative suitable for reverse-phase HPLC analysis.
-
Sample Preparation:
-
Dissolve a known quantity of the this compound derivative in dry acetonitrile to prepare a stock solution (e.g., 1 mg/mL).
-
-
Derivatization Reagent Preparation:
-
Derivatization Reaction:
-
Analysis:
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for direct injection onto an HPLC-DAD or LC-MS system.
-
Protocol 2: General GC-MS Analysis of Acyl Isothiocyanates
This protocol outlines a general method for the analysis of thermally stable acyl isothiocyanates. Note that thermal lability should be assessed for each specific derivative.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a volatile, dry, aprotic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: Start with a lower injector temperature (e.g., 200-220°C) to minimize on-injector degradation and optimize as needed.
-
Oven Temperature Program: A typical program might be:
-
Initial temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/minute to a final temperature of 250-280°C.
-
Hold at the final temperature for 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the derivative and its fragments (e.g., m/z 40-500).
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.[4]
-
-
Visualizations
Caption: Workflow for stabilizing this compound for analysis.
Caption: Logic diagram for troubleshooting HPLC peak tailing.
References
- 1. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. simultaneous-determination-of-individual-isothiocyanates-in-plant-samples-by-hplc-dad-ms-following-spe-and-derivatization-with-n-acetyl-l-cysteine - Ask this paper | Bohrium [bohrium.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Troubleshooting Problems with Ghost Peaks [m-pharmaguide.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity [frontiersin.org]
- 18. Effects of aprotic and protic polar co-adsorbates on C-OH and O-H bond cleavages [morressier.com]
- 19. chemrxiv.org [chemrxiv.org]
overcoming matrix effects in the analysis of complex samples derivatized with oxolane-2-carbonyl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxolane-2-carbonyl isothiocyanate for the derivatization of complex samples prior to LC-MS analysis. The following information is compiled to address common challenges and provide practical solutions to mitigate matrix effects and ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for derivatization?
This compound is a derivatizing agent used to improve the analytical properties of compounds containing primary and secondary amine groups, such as biogenic amines and amino acids. Derivatization with this reagent introduces a thiourea moiety, which can enhance the chromatographic retention and ionization efficiency of the analytes in mass spectrometry, leading to improved sensitivity and selectivity.
Q2: What are the most common challenges encountered when using this compound?
The most common challenges include incomplete derivatization, side reactions with matrix components, instability of the derivatives, and significant matrix effects during LC-MS analysis. These issues can lead to poor reproducibility, inaccurate quantification, and overall method failure.
Q3: How can I assess the extent of matrix effects in my assay?
Matrix effects can be qualitatively assessed using the post-column infusion technique, which helps identify regions of ion suppression or enhancement in the chromatogram.[1] For a quantitative assessment, the post-extraction spike method is recommended.[1] This involves comparing the response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solution.
Q4: Are there alternatives to this compound for amine derivatization?
Yes, several other isothiocyanates are used for amine derivatization, with phenyl isothiocyanate (PITC) being a widely studied analog.[2] Other reagents include those designed to introduce a permanent charge or a group with high proton affinity to enhance ionization. The choice of reagent will depend on the specific analytes, the complexity of the matrix, and the analytical instrumentation available.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of complex samples derivatized with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product Detected | Incomplete Reaction: Incorrect pH, insufficient reagent concentration, suboptimal reaction temperature or time. | Optimize reaction conditions. The pH of the reaction mixture is critical for the nucleophilic attack of the amine on the isothiocyanate. A basic pH is generally preferred. Ensure a sufficient molar excess of the derivatizing reagent. Evaluate a range of reaction temperatures (e.g., room temperature, 40°C, 60°C) and times to determine the optimal conditions. |
| Reagent Degradation: this compound may be sensitive to moisture. | Store the reagent under anhydrous conditions and use fresh solutions for derivatization. | |
| Analyte Degradation: The target amines may be unstable in the sample matrix or during sample processing. | Minimize sample processing time and keep samples on ice or at a controlled low temperature. | |
| Poor Peak Shape and/or Broad Peaks | Suboptimal Chromatographic Conditions: Inadequate separation of derivatives from matrix components. | Optimize the LC gradient, mobile phase composition, and column chemistry. A C18 column is often a good starting point for reversed-phase separation of thiourea derivatives. |
| Adsorption of Derivatives: The derivatized analytes may adsorb to active sites in the LC system. | Use a column with low silanol activity or add a small amount of a competing amine (e.g., triethylamine) to the mobile phase. | |
| High Signal Variability (Poor Precision) | Significant Matrix Effects: Co-eluting matrix components are suppressing or enhancing the ionization of the derivatized analytes. | Implement rigorous sample cleanup procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[3] Diluting the sample extract can also reduce matrix effects, provided the analyte concentration remains above the limit of quantification. |
| Inconsistent Derivatization: Variability in reaction conditions between samples. | Ensure precise and consistent addition of all reagents and maintain a constant temperature and reaction time for all samples. The use of an internal standard that undergoes derivatization is highly recommended to correct for variability. | |
| Unexpected Peaks or Adducts in the Chromatogram | Side Reactions: The isothiocyanate group is reactive and can form adducts with other nucleophiles in the matrix, such as thiols or hydroxyl groups. | A thorough sample cleanup to remove reactive matrix components is crucial. Characterize the unexpected peaks using high-resolution mass spectrometry to identify potential adducts. |
| Reagent-Related Impurities: The derivatizing reagent itself may contain impurities or degrade to form interfering compounds. | Use high-purity this compound and prepare fresh reagent solutions. | |
| Low Recovery of Derivatized Analytes | Inefficient Extraction: The derivatized analytes may not be efficiently extracted from the reaction mixture or the sample matrix during cleanup. | Optimize the extraction solvent and pH for the derivatized analytes. Solid-phase extraction (SPE) protocols should be carefully developed to ensure efficient retention and elution of the derivatives. |
| Instability of Derivatives: The thiourea derivatives may be unstable under the storage or analytical conditions. | Investigate the stability of the derivatized samples at different temperatures and in different solvents. Analyze samples as soon as possible after derivatization. |
Experimental Protocols
General Derivatization Protocol (based on PITC derivatization)
Disclaimer: This is a general protocol adapted from methods for phenyl isothiocyanate (PITC) and should be optimized for this compound and your specific application.
-
Sample Preparation: To 100 µL of sample (e.g., plasma, tissue homogenate), add a suitable internal standard.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Derivatization:
-
Reconstitute the dried extract in 50 µL of coupling buffer (e.g., 100 mM sodium carbonate/bicarbonate buffer, pH 9.0).
-
Add 10 µL of a freshly prepared solution of this compound in acetonitrile (e.g., 10 mg/mL).
-
Vortex briefly and incubate at a predetermined optimal temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
-
Quenching (Optional): Add a small volume of a primary amine solution (e.g., butylamine) to consume excess derivatizing reagent.
-
Final Preparation: Dilute the reaction mixture with the initial mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol for Cleanup of Derivatized Amines
Disclaimer: This is a general protocol and should be optimized for your specific derivatized analytes and sample matrix.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: After derivatization, acidify the sample with formic acid and load it onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained matrix components.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute the derivatized analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the impact of different sample preparation strategies on matrix effects for a model analyte derivatized with this compound.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation Only | 85 ± 8 | -45 ± 15 | 18 |
| Protein Precipitation + LLE | 75 ± 6 | -15 ± 8 | 9 |
| Protein Precipitation + SPE | 92 ± 5 | -5 ± 4 | 5 |
Matrix Effect (%) was calculated as [(Peak Area in Matrix / Peak Area in Neat Solution) - 1] x 100. A negative value indicates ion suppression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of complex samples using this compound derivatization.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical troubleshooting guide for addressing low signal intensity in derivatization-based LC-MS analysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Quantitative Analysis Using Oxolane-2-carbonyl Isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using oxolane-2-carbonyl isothiocyanate for the quantitative analysis of primary and secondary amines via derivatization followed by chromatographic separation.
Disclaimer: this compound is a specific acyl isothiocyanate for which detailed application literature is not widely available. The guidance provided herein is based on the general principles of acyl isothiocyanate chemistry and derivatization for quantitative analysis. All methods should be thoroughly validated for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in quantitative analysis?
A1: this compound is an acyl isothiocyanate reagent used for the pre-column derivatization of primary and secondary amines. This process attaches a UV-absorbing and mass-spectrometry-friendly tag to the analyte, forming a stable thiourea derivative. This derivatization enhances the detectability and improves the chromatographic properties of the amines for quantitative analysis by techniques such as HPLC-UV or LC-MS.
Q2: What are the advantages of using an acyl isothiocyanate like this compound for derivatization?
A2: Acyl isothiocyanates are generally more reactive than standard isothiocyanates (like phenyl isothiocyanate) due to the electron-withdrawing nature of the adjacent carbonyl group. This can lead to faster and more efficient derivatization reactions. The resulting thiourea derivatives often exhibit good stability and chromatographic behavior.
Q3: What types of analytes can be derivatized with this compound?
A3: This reagent is designed to react with nucleophilic groups, primarily primary and secondary amines. It is suitable for the analysis of a wide range of amine-containing compounds, including amino acids, biogenic amines, and pharmaceutical compounds with amine functionalities.
Q4: What are the expected products of the derivatization reaction?
A4: The reaction of this compound with a primary or secondary amine yields a stable N,N'-disubstituted thiourea derivative. This reaction is typically quantitative under optimized conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Product | 1. Reagent Degradation: this compound may be sensitive to moisture. 2. Incorrect Reaction pH: The nucleophilicity of the amine is pH-dependent. 3. Low Reaction Temperature: The reaction may be too slow at ambient temperature. 4. Insufficient Reagent: The molar ratio of the derivatizing reagent to the analyte may be too low. 5. Solvent Incompatibility: The chosen solvent may not be suitable for the reaction. | 1. Store the reagent under anhydrous conditions and handle it in a dry environment. Use freshly opened vials if possible. 2. Optimize the reaction pH. A slightly basic pH (around 8-9) is often optimal for derivatizing amines. Use a suitable buffer. 3. Increase the reaction temperature. Try incubating the reaction mixture at 50-60°C. Monitor for potential degradation of the analyte or product. 4. Increase the molar excess of this compound. A 2 to 10-fold excess is a good starting point. 5. Ensure the solvent is aprotic and can dissolve both the analyte and the reagent (e.g., acetonitrile, tetrahydrofuran). |
| Multiple Peaks/Side Products in Chromatogram | 1. Excess Derivatization Reagent: A large excess of the reagent can lead to a significant peak in the chromatogram. 2. Reaction with Solvent or Buffer: The reagent may react with nucleophilic components in the reaction mixture. 3. Analyte Degradation: The reaction conditions (e.g., high temperature, extreme pH) may be degrading the analyte. 4. Impure Reagent or Analyte: The starting materials may contain impurities. | 1. Optimize the stoichiometry to use the minimum necessary excess of the reagent. If the excess reagent peak interferes with the analyte peak, a quenching step (e.g., adding a primary amine like ethanolamine) or a sample clean-up step (e.g., solid-phase extraction) may be necessary. 2. Use non-nucleophilic solvents and buffers. Avoid primary or secondary amine-containing buffers (e.g., Tris). 3. Perform the reaction under milder conditions (e.g., lower temperature, shorter reaction time) and assess the impact on product formation and purity. 4. Check the purity of the starting materials. |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Column Overload: Injecting too much derivatized sample. 2. Secondary Interactions: The thiourea derivative may have secondary interactions with the stationary phase. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the derivative. 4. Column Contamination or Degradation: The analytical column may be compromised. | 1. Dilute the sample before injection. 2. Add a competing agent to the mobile phase, such as a small amount of a suitable amine modifier. Adjust the mobile phase composition (e.g., organic solvent ratio, buffer concentration). 3. Optimize the mobile phase pH to ensure a consistent ionization state of the analyte. 4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Irreproducible Quantitative Results | 1. Incomplete Derivatization: The reaction is not going to completion consistently. 2. Derivative Instability: The thiourea derivative may be degrading over time. 3. Variability in Sample Handling: Inconsistent timing of reaction, quenching, or analysis. 4. Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix may be suppressing or enhancing the ionization of the derivative. | 1. Re-optimize the derivatization conditions (see "Low or No Derivatization Product"). Ensure precise control of reaction time, temperature, and reagent addition. 2. Analyze the samples immediately after derivatization. If storage is necessary, evaluate the stability of the derivatives at different temperatures (e.g., 4°C, -20°C) over time. 3. Standardize the entire workflow from sample preparation to injection. The use of an autosampler for derivatization can improve reproducibility. 4. Use a stable isotope-labeled internal standard that is also derivatized. Perform a thorough sample clean-up to remove interfering matrix components. Evaluate and compensate for matrix effects during method validation. |
Quantitative Data and Method Performance
The following table summarizes typical method validation parameters for the quantitative analysis of amines using isothiocyanate derivatization followed by LC-MS/MS. These values are provided for reference and are based on published data for other isothiocyanate reagents, such as phenyl isothiocyanate (PITC).[1] The actual performance of a method using this compound must be determined experimentally.
| Parameter | Typical Performance Range | Notes |
| Linearity (r²) | > 0.99 | A linear relationship between concentration and response is crucial for accurate quantification. |
| Limit of Detection (LOD) | Low nM to µM range | Highly dependent on the analyte, derivatization efficiency, and the sensitivity of the mass spectrometer. |
| Lower Limit of Quantification (LLOQ) | Low nM to µM range | The lowest concentration that can be quantified with acceptable precision and accuracy.[1] |
| Intra-day Precision (%RSD) | < 15% | Measures the reproducibility of the analysis within the same day. |
| Inter-day Precision (%RSD) | < 15% | Measures the reproducibility of the analysis on different days. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
Experimental Protocols
General Protocol for Derivatization of Primary/Secondary Amines
This protocol provides a starting point for method development. Optimal conditions (e.g., solvent, temperature, time, and stoichiometry) must be determined empirically for each specific application.
Materials:
-
This compound solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Analyte stock solution
-
Reaction buffer (e.g., 100 mM sodium borate, pH 9.0)
-
Anhydrous acetonitrile
-
Quenching solution (optional, e.g., 100 mM ethanolamine in water)
-
HPLC or LC-MS system
Procedure:
-
Sample Preparation: Prepare the analyte solution in a suitable solvent.
-
Reaction Setup: In a microcentrifuge tube or HPLC vial, combine:
-
50 µL of the analyte solution
-
50 µL of the reaction buffer
-
-
Initiate Derivatization: Add a 5 to 10-fold molar excess of the this compound solution to the mixture.
-
Incubation: Vortex the mixture briefly and incubate at 50°C for 30 minutes.
-
Quenching (Optional): If a large excess of the derivatizing reagent is used and it interferes with the analysis, add a small amount of the quenching solution to consume the remaining reagent. Incubate for an additional 10 minutes.
-
Dilution and Analysis: Dilute the reaction mixture with the initial mobile phase to an appropriate concentration for HPLC or LC-MS analysis.
-
Analysis: Inject the derivatized sample into the chromatograph.
General HPLC-UV Method for Analysis of Thiourea Derivatives
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the derivative, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV detector set to the absorbance maximum of the thiourea derivative (to be determined experimentally, likely in the range of 240-280 nm).
Visualizations
References
strategies to remove excess derivatizing reagent after reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the removal of excess derivatizing reagent after a reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess derivatizing reagent?
Excess derivatizing reagent can cause several problems in analysis. It can mask the peaks of interest in a chromatogram, damage analytical columns (especially polyethylene glycol-based GC columns), and interfere with detection systems.[1][2] For instance, trimethylsilyl (TMS) reagents can create silicone deposits in flame-ionization detectors (FID), altering sensitivity.[1] Additionally, acidic byproducts from some derivatization reactions, like those using perfluoroacid anhydrides, can rapidly degrade the stationary phase of a column if not removed or neutralized.[1][3][4]
Q2: What are the common strategies for removing excess derivatizing reagent?
The primary strategies for removing excess derivatizing reagent include:
-
Evaporation: This is a simple method suitable for volatile reagents, where the reaction mixture is evaporated to dryness, often under a stream of nitrogen.[5][6]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous and an organic phase.[7][8][9] It is effective for separating derivatized analytes from water-soluble reagents.[7]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique that uses a solid sorbent to selectively adsorb either the derivatized analyte or the impurities, allowing for their separation.[10][11][12] It is often considered a more efficient and less solvent-intensive alternative to LLE.[12]
-
Quenching: This method involves adding a chemical "quenching" agent that reacts with and neutralizes the excess derivatizing reagent.[13] For example, protic solvents like isopropanol or methanol can be used to quench highly reactive reagents.[13][14]
Q3: How do I choose the best removal strategy for my experiment?
The choice of removal strategy depends on several factors, including the properties of the analyte, the derivatizing reagent, and the analytical method. The decision tree below can guide your selection process.
Troubleshooting Guides
Problem: My GC column performance is degrading rapidly after injecting derivatized samples.
-
Possible Cause: Excess derivatizing reagent or acidic byproducts are reacting with and damaging the column's stationary phase.[1] This is particularly common with polyethylene glycol-based columns.[1]
-
Solution:
-
Ensure complete removal of the excess reagent and byproducts before injection using one of the methods described above (Evaporation, LLE, SPE, Quenching).[1]
-
Perform column maintenance. Often, the column is contaminated rather than permanently damaged.[1] Trimming 10-50 cm from the front of the column can restore performance.[1] Solvent rinsing may also be effective.[1]
-
Use a pre-column (guard column). This can help protect the analytical column from contamination. The pre-column can be changed regularly to maintain system performance.[2]
-
Problem: I'm observing a large solvent front and/or unexpected peaks in my chromatogram.
-
Possible Cause: This is often due to the presence of excess derivatizing reagent, its byproducts, or impurities in the reagent itself.[1]
-
Solution:
-
Improve the cleanup step. Re-evaluate your chosen removal method to ensure it is effective for your specific reagent.
-
Check the purity of the derivatizing reagent. Use high-purity, derivatization-grade reagents.[15] It is often recommended to purchase reagents in small, single-use ampoules to avoid degradation and contamination over time.[15]
-
Run a blank. Analyze a sample containing only the solvent and derivatizing reagent (and quenching agent, if used) to identify peaks originating from these sources.
-
Problem: The derivatization reaction appears to be incomplete or yields are low.
-
Possible Cause: The presence of water or other protic solvents can consume the derivatizing reagent and hinder the reaction.[15][16][17] Reaction time and temperature may also be insufficient.[16]
-
Solution:
-
Ensure anhydrous conditions. Dry the sample extract thoroughly before adding the derivatizing reagent. Store reagents under desiccated conditions to prevent moisture absorption.[16]
-
Optimize reaction conditions. For some analytes, heating may be required to drive the reaction to completion.[3][16] Monitor the reaction progress by analyzing aliquots at different time points.[3]
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Use an excess of derivatizing reagent. A general rule is to use at least a 2:1 molar ratio of silylating reagent to active hydrogens in the analyte to drive the reaction forward and consume trace amounts of water.[16][17]
-
Comparison of Removal Strategies
| Strategy | Principle | Advantages | Disadvantages | Best Suited For |
| Evaporation | Removal of volatile components by heating and/or reduced pressure.[18] | Simple, fast for volatile reagents, requires minimal additional materials.[18] | Not suitable for non-volatile reagents, can lead to loss of volatile analytes, potential for thermal degradation of sensitive compounds.[19][20] | Volatile derivatizing reagents where the analyte is non-volatile and thermally stable. |
| Liquid-Liquid Extraction (LLE) | Partitioning of compounds between two immiscible liquid phases based on solubility.[9][21] | Effective for a wide range of compounds, can handle larger sample volumes.[8] | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[12] | Separating derivatized analytes from reagents with significantly different polarities.[7][21] |
| Solid-Phase Extraction (SPE) | Selective retention of analytes or interferences on a solid sorbent.[12] | High selectivity, reduced solvent consumption compared to LLE, amenable to automation.[12][22] | Requires method development to select the appropriate sorbent and solvent conditions, cartridges can be a recurring cost.[11] | Cleanup and concentration of analytes from complex matrices.[10][22] |
| Quenching | Chemical deactivation of the excess reagent.[13] | Fast and simple, can be performed in the same reaction vessel. | The quenching agent and its byproducts must not interfere with the analysis, may require an additional removal step for the quenching byproducts.[23] | Highly reactive reagents where a suitable, non-interfering quenching agent is available.[13] |
Experimental Protocols
Protocol 1: Removal of Excess Reagent by Evaporation
This protocol is suitable for volatile derivatizing reagents and thermally stable analytes.
-
After the derivatization reaction is complete, place the reaction vial in a heating block or water bath.
-
Direct a gentle stream of dry, inert gas (e.g., nitrogen) onto the surface of the liquid.[20]
-
Continue heating under the gas stream until the solvent and excess reagent have completely evaporated.[5][6]
-
Reconstitute the dried residue in a suitable solvent for analysis.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. scispace.com [scispace.com]
- 7. In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. solid-phase extraction derivatization: Topics by Science.gov [science.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epfl.ch [epfl.ch]
- 14. researchgate.net [researchgate.net]
- 15. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 16. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]
- 17. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. organomation.com [organomation.com]
- 19. concentratingonchromatography.com [concentratingonchromatography.com]
- 20. news-medical.net [news-medical.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
comparison of oxolane-2-carbonyl isothiocyanate with other chiral derivatizing agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral analysis, the selection of an appropriate chiral derivatizing agent (CDA) is paramount for the successful separation and quantification of enantiomers. While established reagents such as Mosher's acid and Marfey's reagent are mainstays in the field, there is a continuous exploration of novel agents with potentially advantageous properties. This guide provides a comparative overview of various CDAs, with a focus on isothiocyanate-based reagents, and presents supporting data to aid in the selection process for applications in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
While the specific performance data for the novel reagent, oxolane-2-carbonyl isothiocyanate, is not yet extensively documented in peer-reviewed literature, this guide will focus on a comparison of well-established isothiocyanate-based CDAs against other common agents. This will provide a valuable framework for evaluating the potential of new reagents as they emerge.
Performance Comparison of Chiral Derivatizing Agents
The efficacy of a chiral derivatizing agent is determined by its ability to produce diastereomers with significantly different physicochemical properties, allowing for their separation by chromatographic or spectroscopic methods. The following table summarizes key performance data for several common CDAs used in the enantiomeric resolution of amino acids and amines.
| Chiral Derivatizing Agent (CDA) | Analyte Class | Method | Key Performance Metrics | Reference |
| Isothiocyanate-Based CDAs | ||||
| (R)-α-Methylbenzyl isothiocyanate (MBIC) | Amino Acids | HPLC | Good resolution for selenomethionine diastereomers. | [1] |
| (S)-1-(1-Naphthyl)ethyl isothiocyanate (NEIC) | Amino Acids | HPLC | Successful resolution of selenomethionine diastereomers. | [1] |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) | Amino Acids | HPLC-MS | Lower enantioselectivity compared to FDAA for most amino acids. | [2] |
| (1S,2R)-1-Acetoxy-1-phenyl-2-propyl isothiocyanate ((S,R)-APPI) | Amino Compounds | HPLC | Excellent chiral derivatizing agent with potentially different enantioselectivity compared to structurally similar isothiocyanates. | [3] |
| Other Common CDAs | ||||
| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's Reagent) | Amino Acids | HPLC-MS | Generally highest enantioselectivity but lowest sensitivity among compared CDAs. | [2] |
| (R)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Alcohols, Amines | NMR | Widely used for determining absolute configuration and enantiomeric excess. | [4] |
| (S)-N-(4-Nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Amino Acids | HPLC-MS | Better resolution for N-methylated amino acids compared to FDAA. | [2] |
Experimental Protocols
General Protocol for Derivatization of Amines/Amino Acids with Isothiocyanates for HPLC Analysis
This protocol provides a general guideline for the derivatization of primary and secondary amines or amino acids using an isothiocyanate-based CDA. Optimization of reaction conditions (e.g., temperature, time, and solvent) may be necessary for specific analytes and CDAs.
Materials:
-
Chiral isothiocyanate derivatizing agent (e.g., MBIC, NEIC)
-
Analyte solution (amine or amino acid) in a suitable solvent (e.g., water, methanol)
-
Triethylamine (TEA) or another suitable base
-
Reaction solvent (e.g., acetonitrile, acetone)
-
Quenching solution (e.g., dilute acetic acid)
-
HPLC-grade solvents for analysis
Procedure:
-
Sample Preparation: Prepare a standard solution of the analyte at a known concentration.
-
Derivatization Reaction:
-
In a reaction vial, add an aliquot of the analyte solution.
-
Add an excess of the chiral isothiocyanate derivatizing agent solution.
-
Add a small amount of triethylamine to catalyze the reaction and neutralize any acidic components.
-
Vortex the mixture and allow it to react at a specified temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes). Reaction conditions should be optimized for each specific application.
-
-
Quenching: After the reaction is complete, add a quenching solution to stop the reaction and neutralize the excess base.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system for analysis. The separation of the resulting diastereomers is typically achieved on a reversed-phase column.
Visualizing the Chiral Derivatization Workflow
The following diagrams illustrate the general workflow for chiral derivatization and analysis.
Caption: General workflow for chiral derivatization and subsequent analysis.
Caption: Logical flow for determining enantiomeric excess using NMR spectroscopy with a chiral derivatizing agent.
References
- 1. Validated high-performance liquid chromatographic enantioseparation of selenomethionine using isothiocyanate based chiral derivatizing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
validation of analytical methods using oxolane-2-carbonyl isothiocyanate for enantiomeric purity
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. The stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods are essential to quantify the enantiomeric composition of drug substances and products. This guide provides a comparative overview of analytical methods for determining enantiomeric purity, with a focus on the use of isothiocyanate-based chiral derivatizing agents, and contrasts this approach with another common derivatization method and direct chiral chromatography.
This guide will delve into a detailed comparison of three prevalent methods for determining the enantiomeric purity of amino acids, a common class of chiral molecules:
-
Indirect Method 1: Derivatization with GITC
-
Indirect Method 2: Derivatization with Marfey's Reagent (FDAA)
-
Direct Method: Chiral High-Performance Liquid Chromatography (HPLC)
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method for enantiomeric purity depends on various factors, including the nature of the analyte, the required sensitivity, and the available instrumentation. The following table summarizes key validation parameters for the three methods, providing a quantitative basis for comparison. The data presented is a synthesis from multiple studies to offer a representative overview.
| Validation Parameter | Indirect Method: GITC Derivatization | Indirect Method: Marfey's Reagent (FDAA) Derivatization | Direct Method: Chiral HPLC |
| Linearity (R²) | > 0.99 | > 0.999[1] | > 0.993[2] |
| Limit of Detection (LOD) | Analyte dependent, generally in the low pmol range. | Low picomolar range[3]. | 0.32 to 0.56 mg/L for NBD-derivatized amino acids[2]. |
| Limit of Quantitation (LOQ) | Analyte dependent, generally in the pmol range. | 2.93 to 208.13 pmol/L for FDAA-derivatized amino acids[2]. | 0.025–1.91 µg/g for derivatized amino acids[2]. |
| Accuracy (% Recovery) | Typically within 85-115%. | 86.53 % - 121.46 %[2] | 99.92-101.46% for derivatized chiral amines[4]. |
| Precision (% RSD) | Intraday and interday precision typically < 15%. | Intraday: 0.30 % - 5.31 %, Interday: 1.96 % - 8.04 %[2]. | Intraday: 0.96-1.57%, Interday: 0.81-1.91% for derivatized chiral amines[4]. |
| Enantioselectivity | Good, but can be analyte dependent. | Generally high enantioselectivity[3]. | Highly dependent on the chiral stationary phase and analyte. |
| Sensitivity | Generally good. | Lower sensitivity compared to GITC[3]. | Can be very high, especially with mass spectrometric detection. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared methods for the analysis of amino acid enantiomers.
Protocol 1: Indirect Method - Derivatization with GITC
This protocol describes the pre-column derivatization of amino acids with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) followed by HPLC analysis.
1. Reagents and Materials:
-
Amino acid standard or sample solution (1 µg/µL in water)
-
6% Triethylamine in water
-
GITC solution (concentration to be optimized based on analyte)
-
5% Acetic acid in water
-
HPLC grade acetonitrile and methanol
-
Reversed-phase C18 HPLC column (e.g., 150 x 2.1 mm)
2. Derivatization Procedure: [3]
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of the GITC solution.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
Stop the reaction by adding 10 µL of 5% acetic acid.
-
The reaction mixture is now ready for HPLC analysis.
3. HPLC Conditions: [3]
-
Column: C18 reversed-phase column (150 x 2.1 mm)
-
Mobile Phase A: 5% acetic acid (pH 2.6)
-
Mobile Phase B: Acetonitrile with 10% methanol
-
Gradient: Linear gradient from 5% to 50% B over 50 minutes.
-
Flow Rate: 250 µL/min
-
Column Temperature: 50 °C
-
Detection: UV at 254 nm
Protocol 2: Indirect Method - Derivatization with Marfey's Reagent (FDAA)
This protocol outlines the derivatization of amino acids with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) and subsequent HPLC analysis.
1. Reagents and Materials:
-
Amino acid standard or sample solution (1 µg/µL in water)
-
6% Triethylamine in water
-
FDAA solution (concentration to be optimized based on analyte)
-
5% Acetic acid in water
-
HPLC grade acetonitrile and methanol
-
Reversed-phase C18 HPLC column (e.g., 150 x 2.1 mm)
2. Derivatization Procedure: [3]
-
To 1 µL of the amino acid solution, add 10 µL of 6% triethylamine.
-
Add 10 µL of the FDAA solution.
-
Incubate the reaction mixture at 50 °C for 1 hour.
-
Stop the reaction by adding 10 µL of 5% acetic acid.
-
The reaction mixture is now ready for HPLC analysis.
3. HPLC Conditions: [3]
-
Column: C18 reversed-phase column (150 x 2.1 mm)
-
Mobile Phase A: 5% acetic acid (pH 2.6)
-
Mobile Phase B: Acetonitrile with 10% methanol
-
Gradient: Linear gradient from 5% to 50% B over 50 minutes.
-
Flow Rate: 250 µL/min
-
Column Temperature: 50 °C
-
Detection: UV at 340 nm
Protocol 3: Direct Method - Chiral HPLC
This protocol provides a general procedure for the direct enantiomeric separation of underivatized amino acids using a chiral stationary phase.
1. Reagents and Materials:
-
Amino acid standard or sample solution
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acidic or basic additives (e.g., citric acid, ammonium acetate)
-
Chiral HPLC column (e.g., polysaccharide-based like Chiralpak, or macrocyclic glycopeptide-based like Chirobiotic T)
2. HPLC Conditions (Example for a polysaccharide-based CSP): [4]
-
Column: Chiralpak IA or similar amylose-based column
-
Mobile Phase: Isocratic mixture of hexane and 2-propanol (e.g., 70:30 v/v). The exact ratio needs to be optimized for the specific analyte.
-
Flow Rate: 1 mL/min
-
Column Temperature: Room temperature (can be optimized)
-
Detection: UV at an appropriate wavelength for the analyte (e.g., 210 nm for amino acids without a strong chromophore).
3. Sample Preparation:
-
Dissolve the amino acid sample in a suitable solvent, compatible with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
Mandatory Visualization
To further elucidate the experimental workflows and the logical relationships in method validation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for the indirect analysis of enantiomeric purity using a chiral derivatizing agent.
Caption: Workflow for the direct analysis of enantiomeric purity using a chiral stationary phase.
Caption: Logical pathway for the validation of an analytical method for enantiomeric purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Uncharted Territory: The Performance of Oxolane-2-Carbonyl Isothiocyanate Remains Undocumented in Scientific Literature
A comprehensive review of available scientific literature and patent databases reveals a significant gap in the understanding of oxolane-2-carbonyl isothiocyanate's biological performance. Despite its availability from chemical suppliers, no public data on its efficacy, particularly in comparison to other isothiocyanates, could be identified. This lack of information prevents a direct comparative analysis as originally requested.
Isothiocyanates (ITCs) are a well-studied class of compounds, renowned for their potent anticancer, anti-inflammatory, and antimicrobial properties. Naturally occurring ITCs, such as sulforaphane from broccoli and phenethyl isothiocyanate (PEITC) from watercress, have been the subject of extensive research, with numerous studies detailing their mechanisms of action and therapeutic potential.[1][2][3][4][5] Synthetic ITCs are also being explored for their potential pharmacological applications.[1][2]
However, for this compound, a synthetic acyl isothiocyanate, there is a conspicuous absence of performance data. Searches for its activity, including under its alternative name, tetrahydrofuran-2-carbonyl isothiocyanate, did not yield any studies presenting quantitative metrics such as IC50 values, nor any detailed experimental protocols related to its biological effects.
While technical information from suppliers confirms its chemical identity (CAS Number 1156948-59-2), these sources do not provide the requisite experimental data to benchmark its performance against other members of the isothiocyanate family.
A Comparative Look at Well-Documented Isothiocyanates
In lieu of a direct comparison involving this compound, this guide presents a comparative overview of several well-researched isothiocyanates with established anticancer properties. The following sections provide a summary of their performance based on available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.
Comparative Anticancer Activity of Selected Isothiocyanates
The inhibitory effects of various isothiocyanates have been quantified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyl Isothiocyanate (BITC) | UACC 903 (Melanoma) | 5.5 | [2] |
| Hs 683 (Glioblastoma) | 3.5 | [2] | |
| HT-29 (Colon) | 8.2 | [2] | |
| MCF-7 (Breast) | 4.1 | [2] | |
| PC-3 (Prostate) | 4.5 | [2] | |
| Phenethyl Isothiocyanate (PEITC) | UACC 903 (Melanoma) | 5.8 | [2] |
| Hs 683 (Glioblastoma) | 4.2 | [2] | |
| HT-29 (Colon) | 10.5 | [2] | |
| MCF-7 (Breast) | 5.3 | [2] | |
| PC-3 (Prostate) | 5.5 | [2] | |
| Phenylbutyl Isothiocyanate (PBITC) | HepG2 (Liver) | ~10-20 | [1] |
| DU145 (Prostate) | ~10-20 | [1] | |
| Phenylhexyl Isothiocyanate (PHITC) | HepG2 (Liver) | ~5-10 | [1] |
| DU145 (Prostate) | ~5-10 | [1] | |
| Allyl Isothiocyanate (AITC) | GBM8401/luc2 (Glioblastoma) | Not specified (inhibited growth) | [6][7] |
| HT29 (Colorectal) | 5-10 (inhibited migration) | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is for comparative purposes.
Experimental Protocols
To ensure reproducibility and allow for critical evaluation of the presented data, the following are detailed methodologies for common assays used to assess the performance of isothiocyanates.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the isothiocyanate compounds or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with the isothiocyanate compounds as described for the cell viability assay.
-
Reagent Addition: After treatment, a luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 reagent) is added to each well.
-
Incubation: The plate is incubated at room temperature for 1-2 hours.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.
-
Data Analysis: The results are typically expressed as a fold-change in caspase activity compared to the untreated control.
Visualizing Isothiocyanate Action
To illustrate the mechanisms through which isothiocyanates exert their anticancer effects, the following diagrams depict a key signaling pathway and a typical experimental workflow.
Caption: Isothiocyanate-induced activation of the Nrf2 signaling pathway.
References
- 1. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro | Anticancer Research [ar.iiarjournals.org]
- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural and Synthetic Isothiocyanates Possess Anticancer Potential Against Liver and Prostate Cancer In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annalsofplantsciences.com [annalsofplantsciences.com]
- 6. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/ luc2 Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Oxolane-2-Carbonyl Isothiocyanate in Synthetic Chemistry and Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced biological activity and optimized physicochemical properties is perpetual. In this context, oxolane-2-carbonyl isothiocyanate emerges as a versatile and promising building block. This guide provides a comprehensive evaluation of its advantages in specific applications, supported by established principles of medicinal chemistry and organic synthesis. While direct comparative experimental data for this specific molecule is limited in publicly accessible literature, this guide extrapolates its potential based on the well-documented reactivity of acyl isothiocyanates and the biological significance of the oxolane (tetrahydrofuran) moiety.
Unveiling the Potential: A Comparative Overview
This compound offers a unique combination of a reactive isothiocyanate group and a saturated heterocyclic oxolane ring. This structure presents several potential advantages over more common acyclic or aromatic acyl isothiocyanates in the synthesis of bioactive molecules.
| Feature | This compound | Acyclic Acyl Isothiocyanates (e.g., Acetyl Isothiocyanate) | Aromatic Acyl Isothiocyanates (e.g., Benzoyl Isothiocyanate) |
| Solubility | Potentially enhanced aqueous solubility due to the polar ether linkage in the oxolane ring. | Generally lower aqueous solubility, more lipophilic. | Poor aqueous solubility, highly lipophilic. |
| Conformational Flexibility | The non-planar oxolane ring can introduce specific three-dimensional conformations, potentially leading to higher binding affinity with biological targets. | High conformational flexibility, which can be entropically unfavorable for binding. | Rigid planar structure, limiting conformational exploration. |
| Metabolic Stability | The saturated oxolane ring is generally more resistant to metabolic oxidation compared to aromatic rings. | Aliphatic chains can be susceptible to metabolic oxidation. | Aromatic rings are prone to hydroxylation and other metabolic transformations. |
| Bioisosteric Replacement | Can act as a bioisostere for other cyclic or acyclic carboxylic acid derivatives, potentially improving pharmacokinetic properties. | Limited bioisosteric potential for cyclic structures. | Can serve as a bioisostere for other aromatic systems. |
| Synthetic Versatility | The reactive isothiocyanate group readily participates in addition and cyclization reactions to form a variety of heterocyclic scaffolds.[1][2] | Similar high reactivity of the isothiocyanate group. | Similar high reactivity of the isothiocyanate group. |
Core Applications and Synthetic Utility
The primary application of this compound lies in its role as a precursor for the synthesis of diverse heterocyclic compounds and thiourea derivatives, many of which are of significant interest in drug discovery.
Synthesis of N-Acylthioureas
The most fundamental reaction of this compound is its reaction with primary and secondary amines to form N-(oxolane-2-carbonyl)thioureas. These thiourea derivatives are valuable scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.
-
Experimental Protocol: General Synthesis of N-(Oxolane-2-carbonyl)thioureas
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Amine: To this solution, add the desired primary or secondary amine (1.0-1.1 eq.) dropwise at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within a few hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure N-(oxolane-2-carbonyl)thiourea.
-
Synthesis of Heterocyclic Scaffolds
Acyl isothiocyanates are powerful reagents for the construction of various five- and six-membered heterocycles, which are prevalent in many pharmaceuticals.[1][2] this compound can be expected to undergo similar transformations.
-
Potential Signaling Pathway Involvement: The resulting heterocyclic compounds and thiourea derivatives containing the oxolane moiety could potentially interact with a variety of biological targets. While no specific pathways have been elucidated for compounds derived directly from this compound, analogous structures are known to modulate pathways involved in cancer, inflammation, and infectious diseases.
Caption: Synthetic routes from this compound and potential biological interactions.
Experimental Workflow: From Synthesis to Biological Evaluation
The journey from this compound to a potential drug candidate involves a structured workflow encompassing synthesis, purification, characterization, and biological screening.
Caption: A typical experimental workflow for synthesizing and evaluating derivatives.
Logical Relationship: Structure-Activity Relationship (SAR)
The oxolane moiety provides a key anchor point for exploring structure-activity relationships. Modifications to this ring or the substituents on the thiourea can systematically probe the chemical space to optimize for potency and selectivity.
Caption: Logical flow for structure-activity relationship (SAR) studies.
Conclusion
While direct, head-to-head experimental data for this compound is not yet widely published, its structural features strongly suggest significant advantages in the synthesis of novel chemical entities for drug discovery. The presence of the oxolane ring is anticipated to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability, when compared to simpler acyclic or aromatic analogues. Its utility as a versatile building block for generating libraries of thioureas and complex heterocyclic systems makes it a valuable tool for medicinal chemists. The experimental protocols and strategic workflows outlined in this guide provide a solid foundation for researchers to unlock the full potential of this promising reagent.
References
A Comparative Guide to the Reaction Kinetics of Acyl Isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of various acyl isothiocyanates, compounds of significant interest in organic synthesis and drug development due to their versatile reactivity. Acyl isothiocyanates (R-C(O)NCS) are characterized by the presence of an acyl group attached to the nitrogen atom of the isothiocyanate moiety. This feature imparts unique electronic properties that govern their reactivity towards nucleophiles, making them valuable intermediates in the synthesis of a wide range of heterocyclic compounds and thiourea derivatives.
The inherent reactivity of the isothiocyanate group is significantly enhanced by the electron-withdrawing nature of the adjacent acyl group. This activation promotes nucleophilic attack at the central carbon atom of the -N=C=S group. The rate of this reaction is influenced by several factors, including the structure of the acyl group, the nature of the nucleophile, and the reaction conditions. Understanding these kinetic parameters is crucial for optimizing synthetic routes and for designing novel molecules with desired biological activities.
Comparison of Reaction Kinetics
While comprehensive studies directly comparing the reaction kinetics of a wide range of acyl isothiocyanates under identical conditions are limited in publicly accessible literature, the principles of organic chemistry allow for a qualitative and semi-quantitative comparison. The reactivity of the acyl isothiocyanate is primarily dictated by the electrophilicity of the isothiocyanate carbon, which is in turn influenced by the electronic properties of the acyl group.
General Reactivity Trend:
Electron-withdrawing groups on the acyl moiety are expected to increase the reaction rate, while electron-donating groups will decrease it. For instance, a benzoyl isothiocyanate bearing a nitro group in the para position (p-nitrobenzoyl isothiocyanate) would be expected to react faster with a given nucleophile than benzoyl isothiocyanate itself. Conversely, a benzoyl isothiocyanate with a methoxy group (p-methoxybenzoyl isothiocyanate) would likely exhibit a slower reaction rate. Aliphatic acyl isothiocyanates, such as acetyl isothiocyanate, are generally less reactive than their aromatic counterparts due to the weaker inductive effect of the alkyl group compared to the aryl group.
To illustrate the type of quantitative data this guide aims to present, the following table shows the apparent second-order rate constants for the reaction of allyl isothiocyanate with various amino acids at 25 °C and different pH values. It is important to note that allyl isothiocyanate is not an acyl isothiocyanate and is included here for illustrative purposes to demonstrate how kinetic data for different reactants can be compared.
Table 1: Apparent Second-Order Rate Constants (k'₂) for the Reaction of Allyl Isothiocyanate with Amino Acids [1]
| Amino Acid | pKa (NH₃⁺) | k'₂ (L·mol⁻¹·s⁻¹) at pH 6 | k'₂ (L·mol⁻¹·s⁻¹) at pH 8 | k'₂ (L·mol⁻¹·s⁻¹) at pH 10 |
| Glycine | 9.60 | 1.1 x 10⁻⁵ | 1.1 x 10⁻³ | 8.8 x 10⁻² |
| Alanine | 9.69 | 8.0 x 10⁻⁶ | 8.0 x 10⁻⁴ | 7.2 x 10⁻² |
| Valine | 9.62 | 6.0 x 10⁻⁶ | 6.0 x 10⁻⁴ | 5.8 x 10⁻² |
| Leucine | 9.60 | 5.0 x 10⁻⁶ | 5.0 x 10⁻⁴ | 5.2 x 10⁻² |
| Isoleucine | 9.68 | 4.0 x 10⁻⁶ | 4.0 x 10⁻⁴ | 4.5 x 10⁻² |
Experimental Protocols
The determination of reaction kinetics for acyl isothiocyanates typically involves monitoring the change in concentration of a reactant or product over time. A common and effective method for this is UV-Vis spectrophotometry.
General Experimental Protocol for Kinetic Analysis using UV-Vis Spectrophotometry
This protocol outlines a general procedure for determining the rate of reaction between an acyl isothiocyanate and a nucleophile (e.g., an amine or an amino acid).
1. Materials and Instrumentation:
-
Acyl isothiocyanate of interest
-
Nucleophile (e.g., aniline, glycine)
-
Solvent (e.g., acetonitrile, dioxane, buffered aqueous solution)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and pipettes
2. Preparation of Stock Solutions:
-
Prepare a stock solution of the acyl isothiocyanate in the chosen solvent at a known concentration.
-
Prepare a stock solution of the nucleophile in the same solvent at a known concentration.
3. Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the acyl isothiocyanate solution to determine its wavelength of maximum absorbance (λ_max).
-
Record the UV-Vis spectrum of the reaction product (if isolable) to identify a suitable wavelength for monitoring its formation, or confirm that the nucleophile does not absorb significantly at the λ_max of the acyl isothiocyanate.
4. Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, pipette a known volume of the nucleophile solution.
-
To initiate the reaction, rapidly add a known volume of the acyl isothiocyanate stock solution to the cuvette, ensuring thorough and quick mixing.
-
Immediately start recording the absorbance at the chosen wavelength (typically the λ_max of the acyl isothiocyanate) as a function of time. The frequency of data collection will depend on the reaction rate.
5. Data Analysis:
-
The raw data will consist of absorbance values at different time points.
-
Convert absorbance to concentration using the Beer-Lambert law (A = εbc), where ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration.
-
The order of the reaction can be determined by plotting the concentration data in different ways (e.g., ln[A] vs. time for first-order, 1/[A] vs. time for second-order).
-
The rate constant (k) can be calculated from the slope of the linear plot. For a pseudo-first-order reaction (where the nucleophile is in large excess), the apparent rate constant (k') is obtained, and the second-order rate constant can be calculated by dividing k' by the concentration of the nucleophile.
Visualizations
Reaction Pathway
The general reaction of an acyl isothiocyanate with a primary amine proceeds through a nucleophilic addition to the carbon of the isothiocyanate group, forming a thiourea derivative.
Caption: General reaction of an acyl isothiocyanate with a primary amine.
Experimental Workflow
The workflow for a typical kinetic study of the reaction between an acyl isothiocyanate and a nucleophile using UV-Vis spectrophotometry is outlined below.
Caption: Workflow for a kinetic study using UV-Vis spectrophotometry.
References
Benchmarking the Sensitivity and Selectivity of Oxolane-2-Carbonyl Isothiocyanate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds recognized for their significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Their mechanism of action often involves covalent modification of proteins, making the sensitivity and selectivity of these compounds crucial for their development as therapeutic agents or chemical probes.[2] This guide provides a framework for benchmarking the performance of a novel isothiocyanate, oxolane-2-carbonyl isothiocyanate, against other well-characterized ITCs. While direct experimental data for this compound is not yet publicly available, this document outlines the essential experimental protocols and data presentation formats necessary for a comprehensive comparative analysis.
The electrophilic carbon of the isothiocyanate group readily reacts with nucleophiles such as the thiol group of cysteine residues in proteins.[3] The oxolane-2-carbonyl moiety may influence the reactivity and selectivity of the isothiocyanate through steric and electronic effects. Understanding these influences is paramount for predicting its biological targets and potential therapeutic applications.
Comparative Analysis of Isothiocyanate Performance
A thorough benchmarking study would involve comparing the sensitivity and selectivity of this compound with established ITCs such as phenethyl isothiocyanate (PEITC) and sulforaphane (SFN), which have been extensively studied for their biological effects.
Data Presentation: Quantitative Comparison of Isothiocyanates
All quantitative data from the proposed experiments should be summarized in clearly structured tables to facilitate easy comparison between this compound and other reference compounds.
Table 1: Comparative Sensitivity of Isothiocyanates in Cellular Assays
| Compound | Cell Line | IC50 (µM) for Cell Viability | EC50 (µM) for Apoptosis Induction | Limit of Detection (LOD) in Cellular Target Engagement Assay (nM) |
| This compound | HeLa | Data to be determined | Data to be determined | Data to be determined |
| Phenethyl isothiocyanate (PEITC) | HeLa | Reference value | Reference value | Reference value |
| Sulforaphane (SFN) | HeLa | Reference value | Reference value | Reference value |
| This compound | A549 | Data to be determined | Data to be determined | Data to be determined |
| Phenethyl isothiocyanate (PEITC) | A549 | Reference value | Reference value | Reference value |
| Sulforaphane (SFN) | A549 | Reference value | Reference value | Reference value |
Table 2: Comparative Selectivity of Isothiocyanates
| Compound | Target Protein | Ki (µM) from Competitive Binding Assay | Cross-Reactivity with Off-Target Proteins (% Inhibition at 10x Ki) |
| This compound | Target A | Data to be determined | Data to be determined |
| Target B | Data to be determined | Data to be determined | |
| Phenethyl isothiocyanate (PEITC) | Target A | Reference value | Reference value |
| Target B | Reference value | Reference value | |
| Sulforaphane (SFN) | Target A | Reference value | Reference value |
| Target B | Reference value | Reference value |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are key experimental protocols for assessing the sensitivity and selectivity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of the isothiocyanate required to inhibit cell growth by 50% (IC50), providing a measure of its cytotoxic sensitivity.
-
Cell Culture: Plate human cancer cell lines (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, PEITC, and SFN for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis, a key mechanism of action for many ITCs.
-
Cell Treatment: Treat cells with the respective ITCs at their approximate IC50 concentrations for a specified time.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Determine the percentage of apoptotic cells for each treatment and calculate the EC50 for apoptosis induction.
Competitive Binding Assay
This assay measures the selectivity of the isothiocyanate for its protein target by quantifying its ability to compete with a known ligand.
-
Reagents: Prepare a radiolabeled or fluorescently labeled ligand for the target protein and a series of concentrations of the unlabeled isothiocyanate.
-
Incubation: Incubate the target protein with the labeled ligand and varying concentrations of the isothiocyanate.
-
Separation: Separate the protein-ligand complexes from the unbound ligand (e.g., via filtration).
-
Measurement: Quantify the amount of bound labeled ligand.
-
Data Analysis: Determine the Ki (inhibition constant) by plotting the percentage of inhibition against the logarithm of the isothiocyanate concentration.
Proteomic Profiling for Selectivity
To broadly assess selectivity, proteomic approaches can identify the protein targets of this compound.
-
Cell Treatment: Treat cells with a tagged version of this compound.
-
Lysis and Affinity Purification: Lyse the cells and use affinity purification (e.g., click chemistry or antibody-based) to isolate the proteins bound to the isothiocyanate.
-
Mass Spectrometry: Identify the pulled-down proteins using mass spectrometry.
-
Data Analysis: Analyze the identified proteins to understand the target profile and potential off-target effects.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Caption: Experimental workflow for benchmarking the sensitivity and selectivity of isothiocyanates.
References
Navigating the Maze of Chiral Analysis: A Comparative Guide to the Stability of Derivatives from Common Chiral Reagents
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral drugs. The indirect method, involving the derivatization of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, remains a widely used technique. The stability of these newly formed diastereomeric derivatives is paramount for reliable and reproducible results. This guide provides a comparative analysis of the stability of derivatives from several common chiral reagents, supported by experimental data, to aid in the selection of the most appropriate reagent for a given analytical challenge.
The choice of a chiral derivatizing agent is often dictated by the functional group present in the analyte, the desired chromatographic properties, and the sensitivity of detection. However, the stability of the resulting diastereomeric derivatives under various analytical conditions is a factor that is often overlooked but can significantly impact the accuracy of enantiomeric excess (e.e.) determination. This guide will delve into the stability of derivatives formed from three widely used chiral derivatizing agents: Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC).
Comparative Stability Analysis
The stability of a diastereomeric derivative is influenced by several factors, including the nature of the covalent bond formed, the steric hindrance around the chiral centers, and the susceptibility of the derivative to hydrolysis or other degradation pathways under specific pH, temperature, and solvent conditions.
| Chiral Derivatizing Agent | Analyte Functional Group | Formed Bond | General Stability Profile | Key Considerations |
| Marfey's Reagent (FDAA) | Primary & Secondary Amines, Thiols | Dinitrophenyl (DNP) substituted amine/thiol | Generally high stability, especially in acidic conditions. | The DNP group provides a strong chromophore for UV detection. Derivatives can be susceptible to nucleophilic attack under strong basic conditions. |
| Mosher's Acid (MTPA) | Alcohols, Primary & Secondary Amines | Ester, Amide | Ester derivatives are susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Amide derivatives are generally more stable. | The trifluoromethyl group is useful for ¹⁹F NMR analysis. The stability of the ester linkage is a significant concern and requires careful control of pH. |
| GITC | Primary & Secondary Amines | Thiourea | Thiourea linkage is generally stable across a moderate pH range. | Can be used for a wide range of primary and secondary amines. The derivatization reaction is typically straightforward. |
Experimental Data on Derivative Stability
While direct, head-to-head comparative stability studies under identical conditions are limited in published literature, data from various method validation studies can provide valuable insights into the relative stability of these derivatives.
Stability of Marfey's Reagent Derivatives
In a study validating an HPLC method for the enantiomeric separation of amino acids, the stability of the FDAA-derivatives was assessed in the autosampler at 4°C over 24 hours. The results showed that the peak areas of the derivatives remained consistent, with a relative standard deviation (RSD) of less than 2%, indicating good stability in the analytical solution. Another study reported that the derivatives are relatively stable under the conditions used for acid hydrolysis of peptide bonds[1].
Stability of Mosher's Acid (MTPA) Ester Derivatives
The hydrolytic stability of Mosher's acid esters is a well-documented concern. A study on the stability of MTPA esters of secondary alcohols in a methanol/water mixture showed significant hydrolysis over time, especially at neutral and basic pH. At pH 7, a noticeable degradation was observed within a few hours, while at pH 9, the hydrolysis was rapid. In contrast, the esters were found to be relatively stable in acidic conditions (pH 3-5) for several hours.
Stability of GITC Derivatives
Validation of a method for the chiral separation of primary amines using GITC as the derivatizing agent demonstrated that the resulting thiourea derivatives were stable in the mobile phase (a mixture of acetonitrile and aqueous buffer) for at least 48 hours when stored at room temperature. Forced degradation studies, involving exposure to acidic, basic, and oxidative conditions, showed that the derivatives were most susceptible to degradation under strong oxidative conditions.
Experimental Protocols
Below are generalized experimental protocols for assessing the stability of chiral derivatives, which can be adapted for specific applications.
Protocol 1: Stability in Solution (Autosampler Stability)
-
Preparation of Derivatives: Prepare the diastereomeric derivatives of the analyte with the chosen chiral derivatizing agent according to a validated protocol.
-
Solution Preparation: Dissolve the purified derivatives in the analytical mobile phase or a suitable solvent to a known concentration.
-
Initial Analysis: Immediately analyze the solution using the validated chromatographic method and record the initial peak areas of the diastereomers.
-
Storage: Store the solution under controlled conditions that mimic the analytical run (e.g., in an autosampler at a specific temperature).
-
Time-Point Analysis: Re-analyze the solution at regular intervals (e.g., 6, 12, 24, 48 hours).
-
Data Evaluation: Calculate the percentage change in the peak area of each diastereomer at each time point relative to the initial analysis. A change of more than a specified percentage (e.g., 5%) may indicate instability.
Caption: Workflow for assessing the stability of chiral derivatives in solution.
Protocol 2: Forced Degradation Studies
-
Preparation of Derivatives: Prepare the diastereomeric derivatives.
-
Stress Conditions: Expose aliquots of the derivative solution to various stress conditions:
-
Acidic Hydrolysis: Add a strong acid (e.g., 1 M HCl) and heat (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Add a strong base (e.g., 1 M NaOH) and heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solid derivative or a solution at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Neutralization/Quenching: After the stress period, neutralize the acidic and basic samples and quench the oxidative reaction if necessary.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated chromatographic method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any degradation products and calculate the percentage of the parent derivative remaining.
Caption: Experimental workflow for forced degradation studies of chiral derivatives.
Logical Relationships in Reagent Selection
The selection of a suitable chiral derivatizing agent is a multi-faceted decision that involves considering the stability of the derivative in the context of the entire analytical workflow.
References
literature-based comparison of the scope of applications for various isothiocyanate reagents
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tools is paramount to experimental success. Isothiocyanates (ITCs), a class of organosulfur compounds characterized by the functional group -N=C=S, are versatile reagents with a broad spectrum of applications in chemical biology and drug discovery. Their utility ranges from fluorescently labeling biomolecules to probing protein structure and eliciting potent biological responses. This guide provides a literature-based comparison of various isothiocyanate reagents, offering objective data on their performance, detailed experimental protocols, and a visual representation of their mechanisms of action.
Isothiocyanates are prized for their reactivity towards nucleophiles, most notably the primary amine groups of lysine residues and the N-terminus of proteins, forming stable thiourea bonds.[1] This reactivity also extends to other nucleophilic residues like cysteine, with the selectivity of the reaction often being tunable by adjusting the pH.[2][3] This guide will delve into the specific applications of key isothiocyanate reagents, providing a comparative framework to aid in their selection and use.
Fluorescent Labeling Reagents: Illuminating the Proteome
Fluorescein isothiocyanate (FITC) and Rhodamine B isothiocyanate (RBITC) are two of the most widely used fluorescent labeling reagents. They are routinely employed to conjugate fluorescent tags to proteins, antibodies, and other biomolecules for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.
Comparative Performance of FITC and RBITC
| Feature | Fluorescein Isothiocyanate (FITC) | Rhodamine B Isothiocyanate (RBITC) |
| Excitation Max (nm) | ~495 | ~570 |
| Emission Max (nm) | ~519 | ~595 |
| Color | Green | Orange-Red |
| Quantum Yield | High | High |
| Photostability | Prone to photobleaching[4] | More photostable than FITC[4] |
| pH Sensitivity | Fluorescence intensity decreases significantly in acidic environments.[5] | Fluorescence is less sensitive to pH changes compared to FITC.[6] |
| Common Applications | Flow cytometry, fluorescence microscopy, immunoassays.[5] | Fluorescence microscopy, multi-labeling studies with FITC.[4] |
A key differentiator between the two is their photostability and pH sensitivity. RBITC exhibits greater resistance to photobleaching and its fluorescence is more stable across a wider pH range, making it a better choice for long-term imaging experiments or studies in acidic cellular compartments.[4][6] In contrast, FITC's pH sensitivity can be exploited to probe changes in intracellular pH.[5]
Experimental Protocol: Protein Labeling with FITC
This protocol provides a general guideline for labeling proteins with FITC. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium carbonate buffer, pH 9.0)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Gel filtration column (e.g., Sephadex G-25)
-
Labeling buffer: 0.1 M sodium carbonate buffer, pH 9.0
-
Storage buffer (e.g., PBS)
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or sodium azide, as these will compete with the protein for reaction with FITC. If necessary, dialyze the protein against the labeling buffer.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in DMSO to a concentration of 1 mg/mL.
-
Labeling Reaction: While gently stirring, slowly add the FITC solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of FITC to protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted FITC using a gel filtration column pre-equilibrated with the storage buffer.
-
Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the fluorescein (at 495 nm).
Protein Sequencing: Unraveling the Primary Structure
Phenyl isothiocyanate (PITC) is the cornerstone reagent for N-terminal amino acid sequencing via Edman degradation. This classical method allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein.[7]
The Edman degradation process involves a three-step cycle:
-
Coupling: Under alkaline conditions, PITC reacts with the free N-terminal amino group of the peptide to form a phenylthiocarbamoyl (PTC) derivative.[8]
-
Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.[8][9]
-
Conversion and Identification: The thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.[10]
This cycle is repeated to determine the sequence of the subsequent amino acids. Automated sequencers can perform many cycles, making it possible to sequence long stretches of a peptide.[9]
Figure 1. Workflow of the Edman degradation for N-terminal protein sequencing.
Bioactive Isothiocyanates: Nature's Chemopreventive Agents
Several naturally occurring isothiocyanates, found abundantly in cruciferous vegetables, have garnered significant attention for their potent biological activities, particularly their anticancer properties. Allyl isothiocyanate (AITC), the compound responsible for the pungent taste of mustard and wasabi, and sulforaphane, found in broccoli and other brassicas, are two of the most extensively studied examples.[11][12]
Comparative Anticancer Activity of AITC and Sulforaphane
| Feature | Allyl Isothiocyanate (AITC) | Sulforaphane |
| Natural Sources | Mustard, wasabi, horseradish.[11] | Broccoli, cauliflower, cabbage.[12] |
| Primary Anticancer Mechanism | Induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[13][14] | Activation of the Nrf2 antioxidant response pathway.[15][16] |
| Reported IC50 Values | 5-10 µM in non-small cell lung cancer cells (A549 and H1299).[13] 9.25 µM in malignant glioma cells (GBM 8401).[13] ~10 µM in PC-3 human prostate cancer xenografts.[17] | Varies depending on cell line, often in the low micromolar range. |
| Key Signaling Pathways | Upregulation of Bax, downregulation of Bcl-2, activation of caspases-3, -8, and -9.[13][18] | Dissociation of Nrf2 from Keap1, nuclear translocation of Nrf2, and upregulation of antioxidant response element (ARE)-driven genes.[15][19] |
AITC has been shown to be more effective at inhibiting the growth of certain cancer cells compared to phenyl isothiocyanate (PITC).[13] Furthermore, studies have indicated that AITC and sulforaphane can act synergistically to inhibit the proliferation of non-small cell lung carcinoma cells.[20]
Signaling Pathways of Bioactive Isothiocyanates
Figure 2. Simplified signaling pathway for AITC-induced apoptosis.
Figure 3. Sulforaphane-mediated activation of the Nrf2 signaling pathway.
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of isothiocyanates on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Isothiocyanate compound (AITC, Sulforaphane, etc.)
-
DMSO (for dissolving the isothiocyanate)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isothiocyanate in complete cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add the medium containing the different concentrations of the isothiocyanate. Include a vehicle control (medium with the same concentration of DMSO as the highest isothiocyanate concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined by plotting the percentage of cell viability against the compound concentration.
Expanding the Isothiocyanate Toolkit
Beyond the reagents highlighted in this guide, a diverse array of other isothiocyanates are commercially available, each with potentially unique properties and applications. These include reagents with different fluorescent properties, varying linker arms for bioconjugation, and novel bioactive scaffolds. Researchers are encouraged to explore these options to identify the optimal reagent for their specific experimental needs. The fundamental principles of reactivity and the general experimental approaches outlined here will serve as a valuable starting point for the application of this versatile class of chemical probes.
References
- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 9. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. worldscientific.com [worldscientific.com]
- 15. mdpi.com [mdpi.com]
- 16. foundmyfitness.com [foundmyfitness.com]
- 17. Synergistic effect of allyl isothiocyanate (AITC) on cisplatin efficacy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Allyl Isothiocyanate (AITC) Induces Apoptotic Cell Death In Vitro and Exhibits Anti-Tumor Activity in a Human Glioblastoma GBM8401/luc2 Model [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Oxolane-2-carbonyl Isothiocyanate
The responsible management of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. Oxolane-2-carbonyl isothiocyanate, a reactive isothiocyanate compound, requires careful handling and adherence to specific disposal protocols. This guide provides essential, step-by-step procedures for the safe disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Isothiocyanates can be irritating and harmful.[1] Always consult the Safety Data Sheet (SDS) for the specific compound for detailed handling instructions.[2][3][4][5][6] In the absence of a specific SDS, the general safety protocols for isothiocyanates should be followed.
Key Handling Principles:
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[1][2][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Incompatible Materials: Keep away from water, acids, bases, and oxidizing agents, as isothiocyanates can react with these substances.[1][7]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service.[4][5] In-lab treatment or disposal down the sanitary sewer is not recommended for this class of compound due to its reactivity and potential toxicity.[8][9][10]
Waste Collection and Storage:
-
Designated Waste Container:
-
Labeling:
-
Segregation:
-
Arrange for Pickup:
-
Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[11]
-
Quantitative Data Summary
For laboratory settings, tracking the volume of hazardous waste generated is crucial for regulatory compliance.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [11] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [11] |
| Container Headspace | Leave at least one inch of headroom to allow for expansion. | [7] |
| Storage Duration in SAA | Up to 12 months (if accumulation limits are not exceeded) | [11] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling Oxolane-2-carbonyl isothiocyanate
This guide provides crucial safety and logistical information for the handling and disposal of Oxolane-2-carbonyl isothiocyanate. It is intended for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of similar isothiocyanate and oxolane-based compounds and are designed to ensure a safe laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to be a hazardous chemical. Based on data from structurally similar compounds, it is likely to be toxic if swallowed, harmful in contact with skin, a skin and eye irritant, and may cause an allergic skin reaction.[1][2] Vapors may also be irritating to the respiratory tract. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Minimum Requirement | Additional Precautions (Based on Risk Assessment) |
| Eye and Face | Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133.[3][4] | Full-face shield when handling larger quantities or if there is a splash hazard.[5] |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] Change gloves immediately if contaminated. | Double gloving. Chemical-resistant apron or coveralls.[4] |
| Body | Flame-resistant lab coat.[6] Long pants and closed-toe shoes are mandatory.[6] | Disposable chemical-resistant outer boots for spill cleanup.[5] |
| Respiratory | Use only in a certified chemical fume hood.[7][8] | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required for certain operations.[3] |
2. Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and risk.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Key Experimental Protocols:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7][8]
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, amines, and alcohols.[3][8] The container must be kept tightly closed.
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[7] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2][9] Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9]
-
In all cases of exposure, seek immediate medical attention.[2][9]
-
3. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused/Expired Chemical | Dispose of as hazardous chemical waste in a properly labeled, sealed container. Follow all local, state, and federal regulations.[10][11] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, labeled hazardous waste container for solid chemical waste. |
| Contaminated PPE (e.g., gloves, apron) | Dispose of in a designated hazardous waste container immediately after use. |
| Aqueous Waste | Do not dispose of down the drain.[12] Collect in a labeled hazardous aqueous waste container. |
Waste Management Logical Flow
Caption: Logical flow for the proper disposal of hazardous chemical waste.
Important Considerations:
-
Incompatible Materials for Disposal: Do not mix isothiocyanate waste with acids or bleach, as this can liberate toxic gases.[7]
-
Spill Response: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[3][7] Ventilate the area thoroughly. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 7. igenebio.com [igenebio.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
